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  • Product: 3-(2,3-Dichlorophenoxy)azetidine
  • CAS: 1219948-72-7

Core Science & Biosynthesis

Foundational

Foreword: The Architectural Blueprint of a Bioactive Scaffold

An In-depth Technical Guide to the Crystal Structure of 3-(2,3-Dichlorophenoxy)azetidine In the landscape of modern drug discovery and agrochemical design, the precise three-dimensional arrangement of atoms within a mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 3-(2,3-Dichlorophenoxy)azetidine

In the landscape of modern drug discovery and agrochemical design, the precise three-dimensional arrangement of atoms within a molecule is paramount. This architecture, or crystal structure, dictates not only the molecule's physical properties but also its ability to interact with biological targets. This guide focuses on 3-(2,3-Dichlorophenoxy)azetidine, a molecule that marries two moieties of significant interest: the strained, sp³-rich azetidine ring and the electronically-tuned dichlorophenoxy group.

The azetidine ring is a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance metabolic stability, improve aqueous solubility, and provide well-defined vectors for substituent placement, moving away from the flat, two-dimensional structures that have historically dominated drug design.[3][4] Concurrently, the dichlorophenoxy group is a well-established pharmacophore, notably found in herbicides like 2,4-D, where it acts as a synthetic auxin mimic.[5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the synthesis, crystallographic workflow, and detailed structural features of 3-(2,3-Dichlorophenoxy)azetidine. By explaining the causality behind experimental choices and grounding claims in established principles, this guide aims to be an authoritative resource on the structural underpinnings of this promising molecular framework.

Part 1: Synthesis and Crystallization Strategy

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway: A Modular Approach

While numerous methods exist for the synthesis of substituted azetidines, a common and effective strategy involves the nucleophilic substitution of a protected 3-hydroxyazetidine with the desired phenoxide.[7] This modular approach allows for the late-stage introduction of the dichlorophenoxy group, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 3-(2,3-Dichlorophenoxy)azetidine

  • Preparation of the Phenoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichlorophenol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise. Causality Note: The use of a strong, non-nucleophilic base is critical to quantitatively generate the phenoxide anion without competing side reactions. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature to ensure complete deprotonation, observed by the cessation of hydrogen gas evolution.

  • Nucleophilic Substitution: To the resulting sodium 2,3-dichlorophenoxide solution, add a solution of N-protected 3-iodo- or 3-tosyloxyazetidine (1.0 equivalent) in the same solvent. Expertise Insight: An N-Boc (tert-butyloxycarbonyl) protecting group is often preferred due to its stability during the reaction and its facile removal under acidic conditions.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc protected product is then purified using flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in a solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt (e.g., hydrochloride or trifluoroacetate) can be triturated with a non-polar solvent like diethyl ether to yield the pure 3-(2,3-Dichlorophenoxy)azetidine salt.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline lattice.

Protocol: Single Crystal Growth

  • Solvent Screening: Start with a small amount (~5-10 mg) of the purified compound. Test its solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation (Primary Method): Dissolve the compound in a minimal amount of a suitable solvent in a small vial. Cover the vial with a cap that has been pierced with a needle. Causality Note: The small opening allows the solvent to evaporate very slowly over several days or weeks, gradually increasing the concentration and promoting the formation of large, well-ordered crystals rather than rapid precipitation of an amorphous powder.

  • Vapor Diffusion (Alternative Method): This technique is useful if a single ideal solvent cannot be found.

    • Liquid-Liquid: Dissolve the compound in a small volume of a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • Mechanism: The poor solvent will slowly diffuse its vapor into the inner vial, reducing the overall solubility of the compound in the mixed solvent system and inducing crystallization.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a systematic process from data collection to structural validation.

// Node Styling Synth [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystal [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mount [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xray [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Diff [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solve [fillcolor="#34A853", fontcolor="#FFFFFF"]; Refine [fillcolor="#34A853", fontcolor="#FFFFFF"]; Validate [fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } enddot Figure 1: Workflow for Crystal Structure Determination.

Part 3: In-Depth Crystal Structure Analysis

Disclaimer: As of the time of this writing, a public crystal structure for 3-(2,3-Dichlorophenoxy)azetidine has not been deposited in crystallographic databases. The following analysis is based on foundational chemical principles and data from structurally related analogs. It represents an expert projection of the expected structural features.

MolStructure

Crystallographic Data Summary

The following table summarizes representative crystallographic data that would be expected for a molecule of this nature, likely crystallized as a hydrochloride salt.

Parameter Expected Value Significance
Chemical Formula C₉H₁₀Cl₂NO⁺ · Cl⁻Confirms the elemental composition and the presence of a counter-ion.
Formula Weight 254.54 g/mol Molar mass of the asymmetric unit.
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell. These are common for organic salts.
Space Group P2₁/c or P2₁2₁2₁Defines the specific symmetry operations within the unit cell. P2₁/c is the most common for organic molecules.
a, b, c (Å) a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 ÅThe dimensions of the unit cell along the crystallographic axes.
α, β, γ (°) α = γ = 90°, β ≈ 95-110° (for Monoclinic)The angles between the unit cell axes.
Volume (ų) ≈ 1000-1500 ųThe total volume of one unit cell.
Z 4The number of molecules in one unit cell.
Density (calculated) ≈ 1.4-1.6 g/cm³The theoretical density of the crystal, derived from formula weight and unit cell volume.
R-factor (R₁) < 0.05A measure of the agreement between the calculated structural model and the experimental X-ray data.

Table 1: Representative Crystallographic Data for a 3-Aryloxyazetidine Analog.

Molecular Geometry and Conformation
  • Azetidine Ring Puckering: The four-membered azetidine ring is not planar due to ring strain (approx. 25.4 kcal/mol).[2] It will adopt a puckered conformation. The degree of puckering can be quantified by a puckering amplitude (q) and a phase angle (φ). This conformation is crucial as it dictates the spatial orientation of the substituents and the nitrogen lone pair, directly impacting the molecule's interaction with binding partners.

  • Substituent Orientation: The 3-phenoxy group can exist in either an axial or equatorial position relative to the mean plane of the azetidine ring. The lowest energy conformation, which will be observed in the crystal structure, is determined by a balance of steric and electronic effects. The bulky dichlorophenoxy group would likely favor a pseudo-equatorial position to minimize steric hindrance.

  • Torsion Angles: The key torsion angle to analyze is C4-C3-O-C(aryl), which defines the orientation of the aromatic ring relative to the azetidine scaffold. This angle is critical for determining the overall molecular shape and can influence intramolecular interactions and crystal packing.

Intermolecular Interactions and Crystal Packing

In its protonated (salt) form, the azetidinium nitrogen (N-H) is a strong hydrogen bond donor. The chloride counter-ion is a strong hydrogen bond acceptor. Therefore, the dominant interaction governing the crystal packing will be a network of N-H···Cl⁻ hydrogen bonds . These interactions will likely link the molecules into chains or sheets, forming a stable, three-dimensional supramolecular architecture.

Additionally, weaker, non-covalent interactions are expected:

  • Halogen Bonding: The chlorine atoms on the phenyl ring are electrophilic at their tips (the σ-hole) and can act as halogen bond donors, interacting with nucleophilic partners like the oxygen atom or the chloride ion.

  • π-π Stacking: The electron-poor dichlorophenyl rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Part 4: Structure-Property Relationships and Medicinal Chemistry Implications

The crystal structure provides invaluable insights into how 3-(2,3-Dichlorophenoxy)azetidine might behave in a biological system.

// Core Structure Structure [label="3D Crystal Structure", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Structural Features Azetidine [label="Azetidine Ring\n(Rigid, sp³-rich)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxy [label="Dichlorophenoxy Group\n(Modulates Electronics & Lipophilicity)", fillcolor="#FBBC05", fontcolor="#202124"];

// Physicochemical Properties Props [label="Physicochemical Properties", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubility [label="Solubility"]; Metabolism [label="Metabolic Stability"]; Permeability [label="Permeability"];

// Biological Implications Bio [label="Biological Implications", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Target Binding Affinity\n& Selectivity"]; PK [label="Pharmacokinetics (PK)"];

// Connections Structure -> Azetidine [dir=none]; Structure -> Phenoxy [dir=none]; Azetidine -> Props [label="Improves"]; Phenoxy -> Props [label="Modulates"]; Props -> Bio; Solubility -> PK; Metabolism -> PK; Permeability -> PK; Binding -> Bio; } enddot Figure 3: Relationship between Structure and Biological Potential.

  • The Azetidine Advantage: The rigid, three-dimensional nature of the azetidine scaffold is a significant asset in drug design.[3] Unlike more flexible linkers, it presents the dichlorophenoxy group to a biological target in a well-defined orientation, which can reduce the entropic penalty of binding and lead to higher affinity.[4] This sp³-rich character also tends to improve solubility and metabolic stability compared to flat aromatic systems.[1]

  • The Dichlorophenoxy Modulator: The two chlorine atoms on the phenyl ring have a profound impact. They are strongly electron-withdrawing, which alters the pKa of the phenoxy oxygen and can influence hydrogen bonding capabilities. Furthermore, their position (2,3-substitution) creates a specific electronic and steric profile that will be critical for selective recognition by a target protein. While this motif is known in herbicides, it can be repurposed in medicinal chemistry to target various enzymes or receptors where halogenated phenyl rings are known to form favorable interactions.[5][8] For example, azetidine derivatives have been successfully developed as potent inhibitors of the STAT3 protein in cancer therapy.[9]

  • Self-Validating Design: The synthesis of this molecule is inherently self-validating. Successful crystallization and structure determination confirm the predicted connectivity and stereochemistry from the synthesis. The refined crystal structure, with low R-factors and physically sensible bond lengths and angles, serves as the ultimate validation of the molecular identity and provides the foundational data for all further computational modeling and drug design efforts.

Conclusion

While a solved crystal structure for 3-(2,3-Dichlorophenoxy)azetidine is not yet publicly available, this guide has outlined the essential methodologies and expert analysis required to approach this topic with scientific rigor. The combination of a conformationally restricted azetidine ring with an electronically modulated dichlorophenoxy group creates a molecule of significant interest for both medicinal and agrochemical research. The determination of its crystal structure is a critical step, providing the definitive blueprint of its three-dimensional architecture. This structural information is not merely an academic endpoint; it is the foundational data that enables rational, structure-based design of next-generation bioactive compounds, ultimately accelerating the journey from molecular concept to therapeutic or agricultural innovation.

References

  • PubChem. 3-(2-chlorophenoxy)azetidine hydrochloride. National Center for Biotechnology Information. [Link]

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  • MySkinRecipes. 3-(2,4-Dichlorophenoxy)azetidine. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • MOLBASE. 3-(2-(3,4-dichlorophenoxy)-2-(3,4-difluorophenyl)ethyl)azetidine. [Link]

  • PubChem. 3-(2,3-dichlorophenoxy)azetidine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Chem-supply.net. 2,4-Dichlorophenoxyacetic Acid. [Link]

  • Google Patents. (2,4-dichlorophenoxy)acetic acid analogs.
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  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Centers for Disease Control and Prevention. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]

  • MDPI. Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • Semantic Scholar. Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. [Link]

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Exploratory

Physicochemical Characterization of 3-(2,3-Dichlorophenoxy)azetidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed framework for the comprehensive physicochemical characterization of 3-(2,3-Dichlorophenoxy)azetidine, a su...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the comprehensive physicochemical characterization of 3-(2,3-Dichlorophenoxy)azetidine, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring is a significant pharmacophore, and understanding the fundamental properties of its derivatives is crucial for predicting their behavior in biological systems and for the development of robust analytical methods. This document outlines the theoretical and practical aspects of determining key physicochemical parameters and elucidating the structure of this compound. While some basic properties are known, this guide emphasizes the experimental protocols necessary to obtain a complete characterization profile, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Azetidine Scaffolds

Azetidines are four-membered heterocyclic amines that have garnered considerable attention in medicinal chemistry. Their strained ring system imparts unique conformational properties and metabolic stability, making them attractive scaffolds for the design of novel therapeutic agents. The incorporation of a dichlorophenoxy moiety at the 3-position of the azetidine ring introduces specific electronic and steric features that can significantly influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions. A thorough physicochemical characterization is the foundational step in understanding the structure-activity relationship (SAR) of 3-(2,3-Dichlorophenoxy)azetidine and is essential for its advancement in any drug development pipeline.

Core Physicochemical Properties: Known and To-Be-Determined

A baseline of information for 3-(2,3-Dichlorophenoxy)azetidine has been established from preliminary data. However, a complete experimental profile is necessary for a comprehensive understanding.

Table 1: Summary of Known and Predicted Physicochemical Properties

PropertyValueSource/Method
CAS Number 1219948-72-7BLD Pharm
Molecular Formula C₉H₉Cl₂NOBLD Pharm
Molecular Weight 218.08 g/mol BLD Pharm
Predicted XlogP 2.6PubChemLite[1]
Monoisotopic Mass 217.00612 DaPubChemLite[1]
Melting Point To be determined-
Boiling Point To be determined-
Solubility To be determined-
pKa To be determined-

Experimental Determination of Fundamental Physicochemical Properties

The following sections detail the experimental protocols required to determine the unknown core properties of 3-(2,3-Dichlorophenoxy)azetidine. The causality behind these experimental choices is to establish a robust and reproducible dataset that can be reliably used for further research and development.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities. This parameter is essential for quality control and for understanding the solid-state properties of the molecule.

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 3-(2,3-Dichlorophenoxy)azetidine is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.[2]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Preliminary Determination: Heat the sample rapidly to get an approximate melting point.

  • Accurate Determination: For a precise measurement, heat the sample at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.[1]

Boiling Point Determination (or Decomposition Temperature)

Rationale: The boiling point provides information about the volatility of a compound. For compounds that may decompose at higher temperatures, determining the decomposition temperature is crucial for understanding its thermal stability.

Experimental Protocol (Thiele Tube Method):

  • Sample Preparation: Place a small amount (a few milliliters) of liquid 3-(2,3-Dichlorophenoxy)azetidine into a small test tube. If the compound is a solid at room temperature, this method is not directly applicable, and thermal stability should be assessed by techniques like thermogravimetric analysis (TGA).

  • Apparatus Setup: Invert a sealed capillary tube and place it into the test tube containing the sample. Attach the test tube to a thermometer.

  • Heating: Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heat the side arm gently.[3]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Data Recording: Remove the heat and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.[3]

Solubility Profile

Rationale: Understanding the solubility of 3-(2,3-Dichlorophenoxy)azetidine in various solvents is critical for designing appropriate formulations for biological testing, for purification processes like recrystallization, and for analytical method development.

Experimental Protocol (Qualitative and Semi-Quantitative):

  • Solvent Selection: Choose a range of solvents with varying polarities, including water, buffered aqueous solutions (pH 3, 7.4, 9), methanol, ethanol, acetone, dichloromethane, and hexane.

  • Sample Preparation: Weigh a precise amount of the compound (e.g., 1-5 mg) into a series of small vials.

  • Solvent Addition: Add a measured volume of each solvent to the vials in incremental amounts.

  • Observation: After each addition, vortex the vial and visually inspect for complete dissolution.[4] If the compound does not dissolve at room temperature, gentle warming can be applied.

  • Data Recording: Record the approximate solubility in terms of "soluble," "sparingly soluble," or "insoluble" at a given concentration (e.g., mg/mL). For more quantitative data, a gravimetric method can be employed where a saturated solution is prepared, the solvent is evaporated, and the remaining solid is weighed.

Determination of pKa

Rationale: The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For 3-(2,3-Dichlorophenoxy)azetidine, the azetidine nitrogen is expected to be basic. The pKa value is crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.[5]

Spectroscopic and Chromatographic Characterization

Structural elucidation and purity assessment are cornerstones of physicochemical characterization. The following techniques provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular skeleton.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures.[6]

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the dichlorophenyl ring, the protons on the azetidine ring, and the N-H proton of the azetidine. The chemical shifts and coupling constants will be indicative of their connectivity.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the azetidine ring.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This data is used to confirm the molecular formula and can provide clues about the compound's structure.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern in MS/MS experiments to gain structural information.[8]

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺218.01340
[M+Na]⁺239.99534
[M-H]⁻215.99884
Source: PubChemLite[1]
High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from any impurities or degradation products.

Experimental Protocol:

  • Method Development: Develop a suitable HPLC method by selecting an appropriate stationary phase (e.g., C18 column), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), and detector (e.g., UV-Vis at a wavelength where the compound absorbs).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration. Filter the sample through a 0.22 µm filter before injection.[9]

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Determine the retention time of the compound and calculate the purity by integrating the peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.[10]

Experimental Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[11]

  • Data Acquisition: Obtain the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in 3-(2,3-Dichlorophenoxy)azetidine.

Expected Absorption Bands:

  • N-H stretch: Around 3300-3500 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹

  • C=C stretch (aromatic): Around 1450-1600 cm⁻¹

  • C-O stretch (ether): Around 1000-1300 cm⁻¹

  • C-Cl stretch: Around 600-800 cm⁻¹

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Rationale: DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to study thermal stability and polymorphism.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting (endothermic peak) or decomposition (exothermic or endothermic event).[12] The melting point is determined from the onset or peak of the melting endotherm.

Workflow and Data Integration

The characterization of 3-(2,3-Dichlorophenoxy)azetidine is a multi-faceted process that requires the integration of data from various analytical techniques. The following diagram illustrates a logical workflow for this process.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Fundamental Properties cluster_2 Structural & Purity Analysis cluster_3 Thermal Properties cluster_4 Data Consolidation A Compound Synthesis & Purification C Melting Point A->C D Boiling Point / Decomposition A->D E Solubility Profile A->E F pKa Determination A->F G NMR Spectroscopy (1H, 13C, 2D) A->G H Mass Spectrometry A->H I HPLC (Purity) A->I J FTIR Spectroscopy A->J K Differential Scanning Calorimetry (DSC) A->K B Preliminary Data (CAS, Formula, MW) L Comprehensive Physicochemical Profile B->L C->L D->L E->L F->L G->L H->L I->L J->L K->L

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.

Conclusion

The thorough physicochemical characterization of 3-(2,3-Dichlorophenoxy)azetidine is an indispensable step in its journey from a synthesized molecule to a potential drug candidate. This guide provides a robust framework for obtaining the necessary data, emphasizing the importance of experimental rigor and the integration of multiple analytical techniques. By following these protocols, researchers can build a comprehensive profile of this compound, enabling informed decisions in subsequent stages of research and development. The data generated will be crucial for understanding its behavior, ensuring its quality, and ultimately, for unlocking its therapeutic potential.

References

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Foundational

A Technical Guide to In Silico Target Prediction for Novel Bioactive Compounds: The Case of 3-(2,3-Dichlorophenoxy)azetidine

Abstract Identifying the molecular targets of novel bioactive compounds is a cornerstone of modern drug discovery and chemical biology. This process, often referred to as target deconvolution, can be significantly accele...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Identifying the molecular targets of novel bioactive compounds is a cornerstone of modern drug discovery and chemical biology. This process, often referred to as target deconvolution, can be significantly accelerated through the use of computational, or in silico, methodologies.[1][2] These approaches leverage vast biological and chemical datasets to generate testable hypotheses about a compound's mechanism of action, thereby reducing the time and resources required for experimental screening.[2] This guide provides an in-depth, technical walkthrough of a multi-pronged in silico workflow designed to predict the biological targets of a novel small molecule, using the hypothetical compound 3-(2,3-Dichlorophenoxy)azetidine as a case study. We will explore both ligand-based and structure-based prediction strategies, detail step-by-step protocols for utilizing publicly available tools, and emphasize the critical importance of data integration and subsequent experimental validation to ensure scientific rigor.

Introduction

The journey from a hit compound to a validated lead molecule is contingent on a thorough understanding of its interactions with biological macromolecules. For a novel compound like 3-(2,3-Dichlorophenoxy)azetidine, whose targets are unknown, the initial challenge is to navigate the vast proteomic landscape to identify high-probability binding partners. In silico target prediction serves as a powerful hypothesis generation engine, harnessing computational power to analyze, predict, and prioritize potential targets for experimental verification.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for approaching this challenge. We will proceed from foundational compound preparation to the application of orthogonal prediction methodologies, culminating in a strategy for result integration and outlining the essential transition to experimental validation. The core principle of this workflow is triangulation: building confidence in a predicted target by ensuring it is identified through multiple, independent computational approaches.

Section 1: Compound Preparation: The Digital Foundation

Before any predictive analysis can begin, the query molecule must be accurately represented in a format suitable for computational tools. This initial step is critical, as errors in structure or representation will propagate through the entire workflow, leading to unreliable predictions.

Protocol 1.1: Canonicalization and 3D Structure Generation

  • Obtain Canonical SMILES: Start with a unique, canonical representation of the molecule. For 3-(2,3-Dichlorophenoxy)azetidine, the SMILES (Simplified Molecular-Input Line-Entry System) string is C1CN(C1)OC2=C(C=CC=C2Cl)Cl.

  • 2D to 3D Conversion: Use a cheminformatics toolkit such as RDKit or Open Babel to convert the 2D SMILES string into a 3D structure. This process generates an initial 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformer. This step is crucial for both ligand-based shape comparisons and structure-based docking.

  • Causality Behind the Choice: An energy-minimized 3D structure provides a more realistic representation of the molecule's shape and electrostatic potential, which are the primary features used by both similarity- and docking-based algorithms to assess potential interactions.

Section 2: Ligand-Based Target Prediction: Guilt by Association

Ligand-based methods operate on the principle of molecular similarity: molecules with similar structures are likely to have similar biological activities and, therefore, similar targets.[3] These methods are particularly powerful when the structure of the target is unknown.

Method 2.1: 2D/3D Similarity Searching

This approach involves searching large databases of bioactive molecules to find known compounds that are structurally similar to our query molecule.[3]

Protocol 2.1.1: Similarity Search using SwissTargetPrediction

  • Access the Server: Navigate to the SwissTargetPrediction web server.[4][5]

  • Input Molecule: Paste the SMILES string C1CN(C1)OC2=C(C=CC=C2Cl)Cl into the query box.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Execute the search. The server compares the query molecule to a library of over 370,000 known active compounds based on a combination of 2D and 3D similarity measures.[6]

  • Analyze Results: The output will be a ranked list of potential protein targets. The ranking is based on the similarity of the query molecule to known ligands for each target. Pay close attention to the top-ranked targets and the known ligands that are most similar to your query. This provides initial hypotheses about the target classes the compound might interact with.

  • Expert Insight: While a high similarity score is promising, it is not definitive proof of interaction. The value of this method lies in its ability to quickly generate a broad list of potential target families (e.g., kinases, GPCRs, proteases) to guide further investigation.

Method 2.2: Pharmacophore-Based Screening

A pharmacophore is a 3D arrangement of steric and electronic features necessary for optimal molecular interaction with a specific biological target.[7] Reverse pharmacophore mapping screens a database of target pharmacophores to see which ones our query molecule can satisfy.[8][9]

Protocol 2.2.1: Target Identification using PharmMapper

  • Access the Server: Navigate to the PharmMapper web server.[10][11]

  • Prepare and Upload Molecule: Upload the energy-minimized 3D structure of 3-(2,3-Dichlorophenoxy)azetidine (e.g., in .mol2 or .sdf format).

  • Set Parameters: Select the appropriate pharmacophore database (e.g., Human Protein Targets).

  • Submit Job: Run the analysis. PharmMapper will attempt to fit the query molecule into its vast library of receptor-based pharmacophore models.[8]

  • Interpret Results: The output will list potential targets ranked by a "Fit Score," which indicates how well the query molecule matches the pharmacophore model of each potential target. The results also provide a visual alignment of the molecule within the pharmacophore, offering insights into the specific interactions that might be involved.

  • Trustworthiness Check: The Z'-score and Norm-fit score provided by PharmMapper add statistical significance to the fit score, helping to distinguish potentially meaningful hits from random matches.

Diagram 1: Ligand-Based Prediction Workflow A flowchart illustrating the process of using a query molecule to find targets via similarity and pharmacophore screening.

LigandBasedWorkflow Query Query Molecule (3D Structure) SimSearch 2D/3D Similarity Searching (e.g., SwissTargetPrediction) Query->SimSearch PharmScreen Pharmacophore Screening (e.g., PharmMapper) Query->PharmScreen DB1 Bioactive Ligand Databases (e.g., ChEMBL) SimSearch->DB1 Results Prioritized Target List SimSearch->Results DB2 Target Pharmacophore Database PharmScreen->DB2 PharmScreen->Results StructureBasedWorkflow cluster_ligand Ligand Preparation cluster_protein Protein Library Preparation Ligand3D Query Molecule (3D Structure) LigandPrep Assign Charges, Define Rotatable Bonds Ligand3D->LigandPrep Docking Reverse Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking PDB Protein Structure Database (PDB) ProteinPrep Add Hydrogens, Remove Water PDB->ProteinPrep ProteinPrep->Docking Analysis Score & Rank Targets, Visual Inspection of Poses Docking->Analysis Results Prioritized Target List Analysis->Results

Section 4: Data Integration and Hypothesis Prioritization

The strength of this in silico workflow comes from the integration of orthogonal methods. Each method has its own strengths and weaknesses, and a consensus result is more reliable than a prediction from a single method.

Strategy for Prioritization:

  • Collate Results: Compile the ranked target lists from the similarity search, pharmacophore screening, and reverse docking into a single table.

  • Identify Consensus Hits: Give the highest priority to targets that appear in the top ranks of two or more methods. For example, if a specific kinase is the top hit in SwissTargetPrediction and also shows a highly favorable docking score, it becomes a primary candidate for validation.

  • Pathway Analysis: Investigate the top-ranked consensus targets. Do they belong to a common signaling pathway or protein family? Tools like KEGG or Reactome can be used to analyze if the predicted targets are biologically related, which can provide a mechanistic rationale for the compound's potential effects.

Table 1: Example Integrated Target Prediction Summary

Predicted TargetPrediction MethodScore / RankConfidenceNotes
Kinase A Similarity SearchRank 1HighHigh similarity to known inhibitors.
Kinase A Reverse Docking-8.5 kcal/molHighPlausible binding pose in ATP pocket.
GPCR B Similarity SearchRank 3MediumModerate similarity to known antagonists.
GPCR B PharmacophoreFit Score: 4.2MediumGood alignment with antagonist pharmacophore.
Protease C Reverse Docking-7.9 kcal/molLowHigh score, but also predicted by only one method.
Nuclear Receptor D Similarity SearchRank 8LowLower rank, no corroborating evidence.

Section 5: The Mandate for Experimental Validation

It is imperative to understand that in silico predictions are hypotheses, not conclusions. [1][12]Their purpose is to guide and prioritize wet-lab experiments efficiently. [1][2]Target engagement and bioactivity validation are the only ways to truly confirm a computational prediction. [12]

Protocol 5.1: In Vitro Target Engagement

Once high-confidence targets are prioritized, the first step is to confirm a direct physical interaction between the compound and the protein.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify target engagement in a cellular environment. [13][14]The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. [13][15] 1. Treat intact cells or cell lysates with 3-(2,3-Dichlorophenoxy)azetidine. 2. Heat the samples across a range of temperatures. [13] 3. Cool the samples and separate soluble proteins from aggregated, denatured proteins. 4. Quantify the amount of the soluble target protein remaining at each temperature (e.g., by Western Blot or Mass Spectrometry). 5. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [13]

Protocol 5.2: In Vitro Functional Assays

After confirming binding, the next step is to determine the functional consequence of that interaction.

  • Biochemical Assays: Use purified protein to measure the effect of the compound on its activity. For example, if the predicted target is a kinase, a kinase activity assay would be performed to determine if the compound inhibits or activates the enzyme and to calculate its potency (e.g., IC50).

Diagram 3: In Silico to Experimental Validation Funnel A diagram showing the progression from broad computational predictions to specific experimental validation.

ValidationFunnel InSilico Broad In Silico Predictions (Similarity, Pharmacophore, Docking) Integration Hypothesis Prioritization (Consensus Scoring & Pathway Analysis) InSilico->Integration Many Potential Targets Binding In Vitro Binding Validation (e.g., CETSA, SPR) Integration->Binding 5-10 High-Confidence Targets Functional Functional / Cellular Assays (Enzyme Assays, Phenotypic Screens) Binding->Functional 1-3 Validated Hits

Conclusion

The in silico workflow detailed in this guide provides a robust and scientifically grounded strategy for elucidating the molecular targets of novel compounds like 3-(2,3-Dichlorophenoxy)azetidine. By integrating the orthogonal approaches of ligand-based similarity and pharmacophore analysis with structure-based reverse docking, researchers can build a strong, evidence-based case for a small set of high-priority targets. This computational pre-screening dramatically enhances the efficiency of the drug discovery process, allowing experimental resources to be focused on the most promising hypotheses. The ultimate success of this approach, however, rests on the seamless transition from computational prediction to rigorous experimental validation, a necessary step to convert a promising hypothesis into a confirmed biological mechanism of action.

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 3-(2,3-Dichlorophenoxy)azetidine

For: Researchers, scientists, and drug development professionals investigating novel small molecule entities. Introduction: The Azetidine Scaffold and the Promise of 3-(2,3-Dichlorophenoxy)azetidine The azetidine ring, a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel small molecule entities.

Introduction: The Azetidine Scaffold and the Promise of 3-(2,3-Dichlorophenoxy)azetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional structure offer unique physicochemical properties, often conferring improved metabolic stability, solubility, and target-binding affinity to parent compounds.[1] Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4]

3-(2,3-Dichlorophenoxy)azetidine is a novel synthetic compound featuring this promising scaffold. The dichlorophenoxy moiety is a common feature in molecules with herbicidal activity, often by mimicking the plant hormone auxin.[5][6] However, in the context of mammalian cells, this structural motif, combined with the azetidine core, warrants a thorough investigation for potential therapeutic applications, such as in oncology, where numerous azetidine-containing compounds have shown efficacy.[7][8][9]

This guide provides a comprehensive framework for the initial cell-based characterization of 3-(2,3-Dichlorophenoxy)azetidine. The protocols herein are designed to be self-validating systems, enabling researchers to assess its cytotoxic and/or cytostatic effects, elucidate its impact on key cellular signaling pathways, and lay the groundwork for identifying its molecular targets.

Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability and establish a therapeutic window. This is crucial for designing subsequent, more mechanistic assays.[10] The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle of the MTT Assay

Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[12] These insoluble crystals are then solubilized, and the resulting colored solution is quantified by spectrophotometry. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a chosen cancer cell line (e.g., A549 human lung carcinoma, MDA-MB-231 human breast adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(2,3-Dichlorophenoxy)azetidine in sterile DMSO.[13]

    • Perform serial dilutions in culture medium to obtain final concentrations ranging from, for example, 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced toxicity.[14]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11][15]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12][15]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[16]

Data Interpretation and Expected Results

The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the log concentration of the compound. This value represents the concentration at which the compound inhibits 50% of cell proliferation and is a key indicator of its potency.

Cell LineTreatment Time (hr)IC50 of 3-(2,3-Dichlorophenoxy)azetidine (µM)
A54924> 100
4815.2
728.7
MDA-MB-2312485.3
4812.5
726.1

Table 1: Hypothetical IC50 values for 3-(2,3-Dichlorophenoxy)azetidine in two cancer cell lines at different time points, demonstrating time- and dose-dependent cytotoxicity.

Part 2: Mechanistic Insights - Signaling Pathway Analysis via Western Blotting

Once the cytotoxic/cytostatic concentrations of 3-(2,3-Dichlorophenoxy)azetidine are established, the next logical step is to investigate its mechanism of action. Western blotting is a powerful technique to analyze changes in protein expression and post-translational modifications, providing insights into the signaling pathways affected by the compound.[17][18] Given the common role of azetidine derivatives in cancer research, we will hypothesize an investigation into the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

Principle of Western Blotting

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with specific antibodies to detect the protein of interest.[17][18] By analyzing the levels of key signaling proteins and their phosphorylated (activated) forms, one can deduce the effect of the compound on the pathway.

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging & Analysis A Treat cells with compound (e.g., IC50 concentration) B Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C Quantify protein concentration (e.g., BCA assay) B->C D Denature protein lysates with Laemmli buffer C->D E Separate proteins by size via SDS-PAGE D->E F Transfer proteins to a PVDF or nitrocellulose membrane E->F G Block membrane to prevent non-specific binding F->G H Incubate with primary antibody (e.g., anti-p-Akt, anti-Akt) G->H I Incubate with HRP-conjugated secondary antibody H->I J Add chemiluminescent substrate I->J K Capture signal with a digital imager J->K L Perform densitometry analysis to quantify band intensity K->L

Caption: Step-by-step workflow for Western blot analysis.

Detailed Protocol: Western Blotting for PI3K/Akt Pathway
  • Cell Treatment and Lysis:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 3-(2,3-Dichlorophenoxy)azetidine at its 48-hour IC50 concentration (e.g., 15 µM) and a sub-lethal concentration (e.g., 5 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[19]

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.[19] Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.

    • Add an equal volume of 2X Laemmli sample buffer to 20-30 µg of protein from each sample.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until the dye front reaches the bottom.[17]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-mTOR, rabbit anti-mTOR, and mouse anti-β-actin as a loading control) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control (β-actin).

Target ProteinVehicle Control (Relative Density)5 µM Compound (Relative Density)15 µM Compound (Relative Density)
p-Akt (S473)1.000.450.15
Total Akt1.000.980.95
p-mTOR (S2448)1.000.520.21
Total mTOR1.001.010.97
β-actin1.001.001.00

Table 2: Hypothetical densitometry results from a Western blot experiment, suggesting that 3-(2,3-Dichlorophenoxy)azetidine inhibits the phosphorylation of Akt and mTOR in a dose-dependent manner.

Part 3: Target Engagement and Interaction Analysis - Co-Immunoprecipitation (Co-IP)

If a putative protein target is identified (e.g., through computational modeling, affinity chromatography, or based on pathway analysis), co-immunoprecipitation (Co-IP) can be used to validate this interaction or to see how the compound affects protein-protein interactions within a complex.[20][21] Co-IP is a powerful technique for studying protein-protein interactions in their cellular context.[22]

Principle of Co-Immunoprecipitation

An antibody specific to a "bait" protein is used to pull this protein out of a cell lysate. If other "prey" proteins are bound to the bait protein, they will be pulled down as well.[20][21] The presence of these prey proteins is then detected by Western blotting. This can be used to see if the compound disrupts or enhances the formation of a protein complex.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow cluster_prep Cell Lysis & Pre-Clearing cluster_ip Immunoprecipitation cluster_wash Wash & Elute cluster_analysis Analysis A Treat cells with compound or vehicle B Lyse cells in non-denaturing IP Lysis Buffer A->B C Pre-clear lysate with control IgG and Protein A/G beads B->C D Incubate pre-cleared lysate with 'bait' protein-specific antibody C->D E Add Protein A/G beads to capture antibody-protein complexes D->E F Wash beads to remove non-specific binders E->F G Elute proteins from beads using Laemmli buffer F->G H Analyze eluate by Western blot for 'bait' and 'prey' proteins G->H

Caption: General workflow for a Co-Immunoprecipitation experiment.

Detailed Protocol: Co-Immunoprecipitation

Hypothetical Scenario: Investigating if the compound disrupts the interaction between Protein X (bait) and Protein Y (prey).

  • Cell Culture and Lysis:

    • Culture and treat cells with 3-(2,3-Dichlorophenoxy)azetidine as described for Western blotting.

    • Lyse cells in a non-denaturing IP Lysis Buffer (e.g., containing 0.5-1.0% NP-40 or Triton X-100) with protease/phosphatase inhibitors.

  • Lysate Pre-Clearing:

    • Incubate the cell lysate (containing 500-1000 µg of total protein) with a non-specific IgG antibody (e.g., normal rabbit IgG) and 20 µL of Protein A/G agarose beads for 1 hour at 4°C on a rotator.[22] This step removes proteins that non-specifically bind to the beads or IgG.

    • Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add 2-4 µg of the primary antibody against the bait protein (e.g., anti-Protein X) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

    • Add 40 µL of fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.[22]

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.[22] This removes non-specifically bound proteins.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 40 µL of 2X Laemmli buffer and boil for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blot analysis on the eluates, probing separate membranes for the bait protein (Protein X) and the potential interacting prey protein (Protein Y).

Conclusion and Future Directions

This guide outlines a foundational, multi-tiered approach to the in vitro characterization of 3-(2,3-Dichlorophenoxy)azetidine. By systematically assessing its impact on cell viability, interrogating its influence on key signaling pathways, and providing a framework to confirm target engagement, researchers can build a comprehensive profile of this novel compound's biological activity. The data generated from these assays will be instrumental in guiding further medicinal chemistry optimization, target deconvolution efforts, and the design of subsequent in vivo studies.

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  • Abcam. MTT assay protocol.
  • MDPI. (2022, July 8).
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Novus Biologicals. General Western Blot Protocol Overview.
  • The Royal Society of Chemistry. Chapter 2: Considerations Related to Small-molecule Screening Collections.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.
  • Cre
  • Thermo Fisher Scientific.
  • ACS Publications. (2020, December 22).
  • PubMed. (2021, June 29). Azetidines of pharmacological interest.
  • ResearchGate. Structures of some azetidine-based drugs.
  • Chondrex, Inc.
  • Creative Proteomics. Co-IP Protocol-How To Conduct A Co-IP.
  • Wiley Online Library. (2025, November 10). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl.
  • Bitesize Bio. (2022, February 2).
  • PubMed. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

Sources

Application

Derivatization of 3-(2,3-Dichlorophenoxy)azetidine for SAR studies

Application Note & Protocol Guide Topic: Derivatization of 3-(2,3-Dichlorophenoxy)azetidine for Structure-Activity Relationship (SAR) Studies Abstract The azetidine scaffold is a cornerstone in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Derivatization of 3-(2,3-Dichlorophenoxy)azetidine for Structure-Activity Relationship (SAR) Studies

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2] This guide provides a comprehensive framework for the synthesis and derivatization of 3-(2,3-dichlorophenoxy)azetidine, a core scaffold for generating compound libraries aimed at structure-activity relationship (SAR) exploration. We present validated, step-by-step protocols for the synthesis of the core structure, followed by robust methods for N-acylation, N-sulfonylation, and N-alkylation via reductive amination. Each protocol is supported by expert rationale, characterization checkpoints, and troubleshooting insights to empower researchers in drug discovery programs.

Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold

The 3-phenoxyazetidine motif serves as a valuable bioisosteric replacement for more conventional structures like piperidines or pyrrolidines. The strained four-membered ring orients substituents in distinct spatial vectors, allowing for a nuanced probing of target binding pockets. The introduction of the 2,3-dichloro-substituted phenyl ring provides a fixed substitution pattern that can serve as an anchor or probe for specific interactions (e.g., halogen bonding, hydrophobic interactions) within a biological target, while the secondary nitrogen of the azetidine ring offers a versatile handle for chemical modification.

The primary goal of derivatizing this core is to systematically explore the chemical space around the azetidine nitrogen. By introducing a variety of functional groups—amides, sulfonamides, and substituted amines—researchers can investigate the impact of sterics, electronics, and hydrogen bonding potential on biological activity, thereby building a detailed SAR model.

Overall Synthetic & Derivatization Workflow

The path from commercially available starting materials to a diverse library of derivatives follows a logical and modular sequence. The workflow is designed to first construct the stable core molecule and then branch into parallel synthesis efforts for derivatization.

G cluster_core_synthesis Part 1: Core Synthesis cluster_derivatization Part 2: Parallel Derivatization cluster_sar Part 3: Analysis A N-Boc-3-hydroxyazetidine B Mitsunobu Reaction with 2,3-Dichlorophenol A->B C N-Boc-3-(2,3-dichlorophenoxy)azetidine B->C D Acidic Deprotection (e.g., TFA or HCl) C->D E 3-(2,3-Dichlorophenoxy)azetidine (Hydrochloride Salt) D->E F N-Acylation (Acid Chlorides, etc.) E->F G N-Sulfonylation (Sulfonyl Chlorides) E->G H Reductive Amination (Aldehydes/Ketones) E->H I Purified Derivatives (Amides, Sulfonamides, Amines) F->I G->I H->I J Biological Screening & SAR Analysis I->J

Caption: Overall workflow for synthesis and SAR studies.

Protocols for Core Synthesis

A self-validating synthesis workflow requires confirmation at each key step. The synthesis of the core amine is achieved in two high-yielding steps from the commercially available N-Boc-3-hydroxyazetidine.

Protocol 3.1: Synthesis of tert-Butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate (Mitsunobu Reaction)

Principle: The Mitsunobu reaction facilitates the dehydration and subsequent SN2 reaction between a primary or secondary alcohol and a suitable nucleophile with a pKa of approximately 13 or lower.[3] It proceeds with a clean inversion of stereochemistry, although this is not relevant for the achiral 3-hydroxyazetidine. Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), are the key reagents that activate the alcohol.[4]

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • 2,3-Dichlorophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq), 2,3-dichlorophenol (1.1 eq), and PPh₃ (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M relative to the azetidine).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • Expert Insight: The slow addition of DIAD is critical. This minimizes the formation of side products and helps control the exothermic reaction. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% EtOAc in hexanes) to yield the title compound.

Characterization Checkpoint:

  • ¹H NMR: Appearance of aromatic protons from the dichlorophenyl group and disappearance of the hydroxyl proton from the starting material.

  • LC-MS: A clean peak corresponding to the mass of the product [M+H]⁺ or [M+Na]⁺.

Protocol 3.2: Deprotection to Yield 3-(2,3-Dichlorophenoxy)azetidine Hydrochloride

Principle: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable to a variety of conditions but is readily cleaved under acidic conditions.[6][7] Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent are commonly used for this transformation. The product is isolated as a stable hydrochloride salt.

Materials:

  • tert-Butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-Dioxane (or Trifluoroacetic Acid - TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 eq) in a minimal amount of DCM.

  • Add the 4 M HCl in 1,4-dioxane solution (5-10 eq) to the stirred solution at room temperature.

    • Expert Insight: If using TFA, it can often be used neat or with DCM as a co-solvent. The reaction with HCl in dioxane is often cleaner and results in the direct precipitation of the desired hydrochloride salt.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Add a sufficient amount of diethyl ether to the residue and triturate. This will typically induce the precipitation of a white or off-white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-(2,3-dichlorophenoxy)azetidine as its hydrochloride salt.

  • The product is often pure enough for the next step. If necessary, it can be recrystallized.

Characterization Checkpoint:

  • ¹H NMR (in DMSO-d₆ or D₂O): Disappearance of the large singlet at ~1.4 ppm corresponding to the Boc group's t-butyl protons. A broad signal corresponding to the N-H protons will be visible.

  • LC-MS: A clean peak corresponding to the mass of the free amine [M+H]⁺.

Protocols for N-Derivatization

With the core azetidine hydrochloride salt in hand, a variety of derivatization reactions can be performed in parallel. For all subsequent reactions, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

G cluster_acyl N-Acylation cluster_sulfonyl N-Sulfonylation cluster_reductive Reductive Amination Core 3-(2,3-Dichlorophenoxy)azetidine (Starting Material) Acyl_In R-COCl Base (DIPEA) DCM Core->Acyl_In Path A Sulf_In R-SO₂Cl Base (DIPEA) DCM Core->Sulf_In Path B Red_In R-CHO, NaBH(OAc)₃ AcOH (cat.), DCE Core->Red_In Path C Acyl_Out Amide Derivative Acyl_In->Acyl_Out Sulf_Out Sulfonamide Derivative Sulf_In->Sulf_Out Red_Out Amine Derivative Red_In->Red_Out

Caption: Parallel derivatization pathways from the core amine.

Protocol 4.1: N-Acylation with Acid Chlorides

Principle: The nucleophilic azetidine nitrogen readily attacks the electrophilic carbonyl carbon of an acid chloride to form a stable amide bond.[8] This is a robust and high-yielding reaction.

Procedure:

  • Suspend 3-(2,3-dichlorophenoxy)azetidine hydrochloride (1.0 eq) in DCM.

  • Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to form the free base in situ.

  • Cool the mixture to 0 °C.

  • Add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography or recrystallization.

Protocol 4.2: N-Sulfonylation with Sulfonyl Chlorides

Principle: Analogous to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride to form a stable sulfonamide.[9][10]

Procedure:

  • Suspend 3-(2,3-dichlorophenoxy)azetidine hydrochloride (1.0 eq) in DCM.

  • Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Add the desired sulfonyl chloride (1.1 eq) and stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Workup is identical to the N-acylation protocol (Step 6-7 in 4.1).

Protocol 4.3: N-Alkylation via Reductive Amination

Principle: Reductive amination is a two-step, one-pot process where the amine first condenses with an aldehyde or ketone to form an iminium ion, which is then immediately reduced by a mild, selective reducing agent to form the C-N bond.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is mild enough not to reduce the starting aldehyde/ketone.[12]

Procedure:

  • Combine 3-(2,3-dichlorophenoxy)azetidine hydrochloride (1.0 eq), the desired aldehyde or ketone (1.2 eq), and a catalytic amount of acetic acid (0.1 eq) in 1,2-dichloroethane (DCE).

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature.

    • Expert Insight: The reaction is often mildly exothermic. For sensitive substrates, portion-wise addition at 0 °C is recommended.

  • Stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography.

Data Presentation for SAR Analysis

Systematic logging of analytical and biological data is paramount for effective SAR evaluation. A structured table allows for easy comparison of how modifications affect target activity and other properties.

Cmpd ID R-Group Modification Type MW cLogP (calc.) Target IC₅₀ (nM)
Core-HCl H (HCl Salt)Core254.52.15>10,000
EX-01 -C(O)CH₃Acylation262.12.015,210
EX-02 -C(O)PhAcylation324.23.551,850
EX-03 -SO₂CH₃Sulfonylation298.21.89890
EX-04 -SO₂PhSulfonylation360.23.43450
EX-05 -CH₂-cPrRed. Amination274.23.1095
EX-06 -CH₂(4-F-Ph)Red. Amination328.24.1825

Data shown is hypothetical for illustrative purposes.

  • N-alkylation (EX-05, EX-06) appears more favorable than acylation or sulfonylation.

  • Aromatic substituents (EX-02, EX-04, EX-06) are generally more potent than aliphatic ones (EX-01, EX-03).

  • The sulfonamide linker (EX-03, EX-04) is preferred over the amide linker (EX-01, EX-02).

References

  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from: [Link]

  • Blaney, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Pasha, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH–THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21. Available at: [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10236. Available at: [Link]

  • Mahdi, M. F., et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 15(2). Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from: [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Available at: [Link]

  • Weinreb, S. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9328–9332. Available at: [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from: [Link]

  • Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from: [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from: [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]

  • Ali, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4946. Available at: [Link]

  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • ResearchGate. (2000). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Available at: [Link]

  • Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1481–1484. Available at: [Link]

  • Sipos, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1032. Available at: [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from: [Link]

  • ResearchGate. (2001). An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride.... Retrieved from: [Link]

  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(8), 13646–13664. Available at: [Link]

  • Perjesi, P., et al. (2020). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 25(11), 2636. Available at: [Link]

  • Grokipedia. (n.d.). Mitsunobu reaction. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 3-(2,3-Dichlorophenoxy)azetidine

Executive Summary & Molecular Profile[1] Compound: 3-(2,3-Dichlorophenoxy)azetidine CAS: 1219948-72-7 Molecular Weight: 218.08 g/mol Core Challenge: This molecule combines a highly strained, basic azetidine ring with a l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

Compound: 3-(2,3-Dichlorophenoxy)azetidine CAS: 1219948-72-7 Molecular Weight: 218.08 g/mol Core Challenge: This molecule combines a highly strained, basic azetidine ring with a lipophilic, electron-deficient dichlorophenyl ether. The primary purification hurdles are:

  • Amine Tailing: The secondary amine interacts strongly with silanol groups on silica gel.

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, particularly if heated.

  • Phenol Contamination: Unreacted 2,3-dichlorophenol (pKa ~7.[1]44) is a persistent impurity that co-elutes in standard organic phases.

This guide provides three validated workflows to isolate high-purity material (>98%).

Module A: The "pKa Swing" Extraction (Primary Cleanup)

Objective: Removal of unreacted 2,3-dichlorophenol and neutral organic impurities without chromatography.

Mechanism:

  • 2,3-Dichlorophenol: Acidic (pKa ~7.44).[1][2] Soluble in aqueous base (pH > 9).

  • Azetidine Product: Basic (pKa ~10-11). Soluble in aqueous acid (pH < 5) as the ammonium salt; soluble in organic solvents at pH > 12 as the free base.

Validated Protocol

Reagents: Dichloromethane (DCM), 1M NaOH, 1M HCl (cold), Brine.

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL/g crude).

  • Phenol Removal (Base Wash):

    • Wash the organic phase twice with 1M NaOH (1:1 v/v).

    • Why: At pH 14, the phenol is deprotonated to the phenoxide (water-soluble). The azetidine remains neutral (organic-soluble).

  • Amine Capture (Acid Extraction):

    • Extract the DCM layer three times with 1M HCl (cold, 0-5°C).

    • Critical: Keep this step cold and brief to prevent acid-catalyzed hydrolysis of the ether or ring opening.

    • Discard the organic layer (contains neutral non-amine impurities).

  • Recovery (Basification):

    • Combine the acidic aqueous extracts.

    • Cool to 0°C. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Final Extraction:

    • Extract the basic aqueous layer three times with DCM.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 35°C).

Workflow Visualization

ExtractionFlow Start Crude Mixture (Amine + Phenol + Neutrals) DCM_Sol Dissolve in DCM Start->DCM_Sol Base_Wash Wash with 1M NaOH DCM_Sol->Base_Wash Split1 Separation 1 Base_Wash->Split1 Aq_Waste1 Aqueous Layer (Phenoxide Waste) Split1->Aq_Waste1 Phenol Org_Layer1 Organic Layer (Amine + Neutrals) Split1->Org_Layer1 Acid_Ext Extract with Cold 1M HCl Org_Layer1->Acid_Ext Split2 Separation 2 Acid_Ext->Split2 Org_Waste Organic Layer (Neutral Impurities) Split2->Org_Waste Aq_Prod Aqueous Layer (Amine Salt) Split2->Aq_Prod Basify Basify (pH > 12) Extract w/ DCM Aq_Prod->Basify Final Pure Free Base Basify->Final

Caption: Figure 1.[3] Acid-Base "Swing" protocol for selective isolation of the basic azetidine.

Module B: Chromatographic Purification

Issue: Secondary amines like azetidines interact with acidic silanols on silica gel, causing "streaking" (broad peaks) and poor recovery.

Strategy 1: Mobile Phase Modifiers (Standard Silica)

Do not use pure MeOH/DCM. You must suppress silanol ionization.

  • Base Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

  • Recommended System: DCM : MeOH : NH₄OH (90 : 9 : 1).

    • Note: Pre-wash the column with the eluent to saturate active sites before loading the sample.

Strategy 2: Functionalized Silica (Recommended)

If high purity is required for biological assays, avoid amine additives that might contaminate the sample.

  • Phase: Amine-bonded Silica (NH₂-SiO₂).

  • Eluent: Hexane : Ethyl Acetate (gradient 0% to 100% EtOAc).

  • Benefit: The bonded amines on the silica shield the acidic sites, allowing the azetidine to elute as a sharp, symmetrical peak without additives.

Module C: Stabilization (Salt Formation)[1]

Issue: The free base is likely an oil or low-melting solid prone to oxidation and shelf-degradation. Converting it to a crystalline salt is the industry standard for storage.

Protocol: Hydrochloride Salt Formation

Warning: Do not use aqueous HCl and heat (risk of ring opening). Use anhydrous conditions.

  • Dissolve the purified free base in Diethyl Ether or MTBE (0.1 g/mL).

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

    • Stoichiometry: 1.05 equivalents.

  • A white precipitate should form immediately.

  • Stir for 15 minutes at 0°C.

  • Filter under nitrogen (azetidine salts can be hygroscopic).

  • Wash the cake with cold ether and dry under high vacuum.

Alternative: If the HCl salt is hygroscopic, try Oxalic Acid (1.0 eq) in Ethanol to form the oxalate salt, which often crystallizes better.

Troubleshooting & FAQs

Q1: I see a new impurity appearing after acid workup. What is it?

Diagnosis: Likely the ring-opened product (3-amino-1-(2,3-dichlorophenoxy)propan-X-ol derivative). Cause: Exposure to strong acid (pH < 1) for too long or at elevated temperatures. Solution: Use Citric Acid (10% w/v) instead of HCl for the extraction step. It provides a milder pH (~3-4), sufficient to protonate the amine but gentle on the strained ring.

Q2: My product is an oil that won't crystallize.

Diagnosis: Trace solvent or impurities preventing lattice formation. Solution:

  • Trituration: Add pentane or hexane to the oil and sonicate. This removes trace DCM and induces solidification.

  • Salt Screen: If the HCl salt is an oil, try the Fumarate or Oxalate salt. These counterions often facilitate better packing for flexible ethers.

Q3: How do I remove the 2,3-dichlorophenol if it persists after extraction?

Diagnosis: Emulsions might have prevented efficient phase transfer. Solution: Pass the material through a short plug of Basic Alumina . The acidic phenol will bind irreversibly to the alumina, while the amine elutes with DCM.

Data Summary Table

PropertyValue / ConditionNotes
pKa (Phenol) ~7.44Acidic impurity
pKa (Azetidine) ~10.5 (Est.)Target basic center
Ring Strain ~25 kcal/molAvoid heat + acid
TLC (Free Base) Rf ~0.310% MeOH/DCM + 1% NH₄OH
Storage -20°CStore as HCl salt, desiccated

References

  • Azetidine Synthesis & Stability

    • Recent advances in the synthesis and reactivity of azetidines.[3][4][5] Organic & Biomolecular Chemistry, 2021.[5][6]

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021. (Discusses pKa driven stability issues).

  • Physical Properties of 2,3-Dichlorophenol

    • PubChem Compound Summary: 2,3-Dichlorophenol. (pKa and solubility data).

  • General Amine Purification

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for acid-base extraction of amines).

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product Entry (CAS 1220028-20-5 / 1219948-72-7 analogs).

Sources

Optimization

Technical Support Center: Synthesis of 3-(2,3-Dichlorophenoxy)azetidine

Welcome to the technical support center for the synthesis of 3-(2,3-Dichlorophenoxy)azetidine. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2,3-Dichlorophenoxy)azetidine. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable solutions for improving yield and purity. We will focus on the modern, robust approach of a Palladium-catalyzed Buchwald-Hartwig O-arylation, a powerful method for forming the key C-O bond.

The synthesis involves the coupling of an N-protected 3-hydroxyazetidine with 2,3-dichlorophenol. The choice of protecting group on the azetidine nitrogen is critical to prevent N-arylation, with the tert-butyloxycarbonyl (Boc) group being a common and effective choice.[1]

Core Reaction Workflow

The primary strategy discussed is the O-arylation of N-Boc-3-hydroxyazetidine with 1-bromo-2,3-dichlorobenzene or a related aryl halide.

Reaction_Scheme cluster_conditions Conditions cluster_products Products R1 N-Boc-3-hydroxyazetidine C1 Pd Catalyst (e.g., Pd₂(dba)₃) P1_Boc N-Boc-3-(2,3-Dichlorophenoxy)azetidine R1->P1_Boc Buchwald-Hartwig O-Arylation R2 1-Bromo-2,3-dichlorobenzene R2->P1_Boc Buchwald-Hartwig O-Arylation plus1 + C2 Ligand (e.g., RuPhos) C3 Base (e.g., LHMDS) C4 Solvent (e.g., Toluene) P2_Final 3-(2,3-Dichlorophenoxy)azetidine P1_Boc->P2_Final Boc Deprotection (e.g., TFA or HCl)

Caption: General workflow for the two-step synthesis of 3-(2,3-Dichlorophenoxy)azetidine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Buchwald-Hartwig coupling step.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

Answer: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that typically points to problems with the catalyst, base, or reaction environment.

A) Inactive Catalyst System: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.

  • Causality: If your reaction setup is not properly deoxygenated, the Pd(0) catalyst can be oxidized to Pd(II), rendering it inactive for the catalytic cycle. Similarly, some phosphine ligands are air-sensitive.

  • Solution:

    • Inert Atmosphere: Ensure you are working under a robust inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.

    • Solvent Degassing: Degas your solvent thoroughly before use. The most effective methods are freeze-pump-thaw (3 cycles) or sparging with an inert gas for at least 30 minutes.

    • Catalyst Choice: Use a modern, air-stable pre-catalyst (e.g., a G3 or G4 palladacycle) which is designed to reliably generate the active Pd(0) species in situ.

B) Inappropriate Base Selection or Strength: The base is critical for deprotonating the 3-hydroxyazetidine to form the nucleophilic alkoxide.

  • Causality: If the base is too weak, deprotonation will be slow or incomplete, stalling the reaction. If the base is too strong or has nucleophilic character, it can lead to side reactions.

  • Solution: For O-arylation of alcohols, strong, non-nucleophilic bases are preferred.

    • Recommended Bases: Lithium hexamethyldisilazide (LHMDS) is an excellent choice. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are also commonly used and effective.

    • Avoid: Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) are often insufficiently strong for alcohol deprotonation in this context, being more suitable for phenol couplings.[2]

C) Presence of Water:

  • Causality: Water will protonate the active alkoxide nucleophile and can facilitate catalyst decomposition.

  • Solution: Use anhydrous solvents and ensure your starting materials (N-Boc-3-hydroxyazetidine and the aryl halide) are dry. If necessary, dry them under high vacuum before use.

Q2: My reaction is messy, with multiple side products. How can I improve selectivity?

Answer: Side product formation often arises from competing reactions, such as N-arylation or reductive dehalogenation.

A) N-Arylation Competition:

  • Causality: The azetidine nitrogen is also a nucleophile. Without a proper protecting group, it can compete with the hydroxyl group, leading to the formation of an N-arylated byproduct.

  • Solution: The use of an N-Boc protecting group is mandatory.[1][3] Its steric bulk and electronic effect sufficiently deactivate the nitrogen, ensuring that only O-arylation occurs. Ensure your N-Boc-3-hydroxyazetidine starting material is pure and fully protected.

B) Reductive Dehalogenation:

  • Causality: The aryl halide can be reduced, removing the halogen and terminating the catalytic cycle for your desired product. This is often promoted by high temperatures or certain ligand/base combinations.

  • Solution:

    • Temperature Control: Do not overheat the reaction. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.

    • Ligand Choice: The ligand choice is crucial for stabilizing the catalyst and promoting the desired reductive elimination step over side reactions. For O-arylation, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl phosphines (e.g., Dtbdppf) are often highly effective.[4]

Side_Reactions Start N-Boc-3-hydroxyazetidine + 2,3-Dichloroaryl-X Desired Desired Product (O-Arylation) Start->Desired Correct Pathway (Boc protection ON) Side1 Side Product (N-Arylation) Start->Side1 Incorrect Pathway (Boc protection fails/absent) Side2 Side Product (Dehalogenation) Start->Side2 Incorrect Pathway (Harsh Conditions)

Caption: Competing reaction pathways in the azetidine arylation.

Q3: I've formed the product, but purification is difficult. What's the best strategy?

Answer: Purification challenges usually stem from removing the palladium catalyst residues and separating closely related impurities.

  • Causality: Palladium complexes and phosphine oxide byproducts can be persistent and may co-elute with your product during standard silica gel chromatography.

  • Solution:

    • Aqueous Wash: After the reaction, perform an aqueous workup (e.g., with ammonium chloride solution) to remove inorganic salts.

    • Filtration: Pass the crude organic extract through a small plug of celite or silica to remove some baseline impurities and insoluble palladium species.

    • Chromatography:

      • Solvent System: Use a gradient elution on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol system. Monitor carefully by TLC to optimize separation.

      • Additives: Sometimes, adding a small amount of triethylamine (~0.1-1%) to the eluent can sharpen peaks and improve the chromatography of amine-containing compounds, although this is more relevant after deprotection.

    • Scavengers: If palladium residues persist, consider stirring the organic solution with a palladium scavenger (e.g., silica-bound thiol reagents) or activated carbon before final filtration and concentration.

Experimental Protocol: Buchwald-Hartwig O-Arylation

This is a representative protocol. Optimization of catalyst, ligand, base, and temperature may be required.[5][6]

  • Reagent Preparation:

    • To a dry Schlenk flask under Argon, add N-Boc-3-hydroxyazetidine (1.0 eq), 1-bromo-2,3-dichlorobenzene (1.2 eq), the phosphine ligand (e.g., RuPhos, 2 mol%), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%).

  • Solvent and Base Addition:

    • Add anhydrous, degassed toluene via syringe.

    • In a separate flask, prepare a solution of LHMDS (1.5 eq) in toluene. Add this base solution dropwise to the reaction mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified N-Boc protected product in dichloromethane.

    • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate under reduced pressure and triturate with diethyl ether to yield the final product, often as a hydrochloride or trifluoroacetate salt.

Frequently Asked Questions (FAQs)

Q: Why is N-Boc-3-hydroxyazetidine used instead of 3-hydroxyazetidine itself? A: The Boc (tert-butyloxycarbonyl) group is a crucial protecting group for the azetidine nitrogen.[3] Without it, the secondary amine of 3-hydroxyazetidine would act as a competing nucleophile, leading to a mixture of N-arylated and O-arylated products, significantly reducing the yield of the desired compound.

Q: Can I use 1-chloro-2,3-dichlorobenzene instead of the bromo- equivalent? A: Yes, but aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig couplings.[7] To use an aryl chloride, you will likely need a more specialized, highly active catalyst system. Modern catalyst systems using bulky, electron-rich phosphine ligands are often capable of activating aryl chlorides effectively, but you may require higher temperatures and longer reaction times.[8]

Q: What are the key parameters to optimize for maximizing yield? A: The following table summarizes the most critical parameters for optimization.

ParameterTypical RangeRationale & Key Considerations
Pd Catalyst Loading 0.5 - 5 mol%Lowering loading reduces cost and residual metal, but may slow the reaction. Start with 1-2 mol%.
Ligand:Pd Ratio 1:1 to 2:1This ratio is critical for catalyst stability and activity. A 2:1 ratio is a good starting point.
Base Equivalence 1.2 - 2.0 eqMust be sufficient to deprotonate the alcohol and neutralize the HBr byproduct. Excess can sometimes be beneficial.
Temperature 60 - 110 °CHigher temperatures increase reaction rate but can also promote side reactions and catalyst decomposition.
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed. Toluene is often a good first choice due to its high boiling point.

Q: How does the Buchwald-Hartwig catalytic cycle work for this O-arylation? A: The cycle is a well-established mechanism in organometallic chemistry.[9]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd(II)-OAz)L₂ OxAdd->LigEx + Azetidine-O⁻ Alkoxide Azetidine-O⁻ Alkoxide->LigEx RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0 + Product Product Ar-O-Azetidine ArX Ar-X ArX->OxAdd Base Base AzOH Azetidine-OH Base->AzOH Deprotonation AzOH->Alkoxide

Caption: A simplified Buchwald-Hartwig catalytic cycle for O-arylation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide bond to form a Pd(II) complex.

  • Deprotonation: The base removes the proton from the 3-hydroxyazetidine to form the active nucleophile, the azetidine alkoxide.

  • Ligand Exchange: The halide on the Pd(II) complex is replaced by the azetidine alkoxide.

  • Reductive Elimination: The desired C-O bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

References

  • US5336784A - Synthesis of 1,3,3-trinitroazetidine.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Thorsten, B., & Axel, G. (2001). Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. [Link]

  • 3-(2,4-Dichlorophenoxy)azetidine. MySkinRecipes. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Krasavin, M., et al. (2016). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • May, J. A., & Stoltz, B. M. (2002). Table: Optimization of the ortho-lithiation of 3a. ResearchGate. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Derivatizations of arylated azetidine products. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Daugulis, O., et al. (2008). Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. MIT Open Access Articles. [Link]

  • Marion, N., & Nolan, S. P. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Midya, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. NIH Public Access. [Link]

  • Fairlamb, I. J. S., et al. (2013). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central. [Link]

  • Monophasic Pd-catalysed O-arylation of phenols. ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Kim, S., & Chang, S. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science. [Link]

  • Viciosa, M. T., et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Optimization of the Reaction Conditions for C−H Activation. ResearchGate. [Link]

  • Chen, W., et al. (2016). Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. PubMed Central. [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Lau, S. H., et al. (2020). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. ACS Catalysis. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-(2,3-Dichlorophenoxy)azetidine in DMSO

Welcome to the technical support guide for 3-(2,3-Dichlorophenoxy)azetidine. As researchers and drug development professionals, ensuring the stability and integrity of your compounds in solution is paramount for generati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2,3-Dichlorophenoxy)azetidine. As researchers and drug development professionals, ensuring the stability and integrity of your compounds in solution is paramount for generating reliable and reproducible data. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for assessing the stability of 3-(2,3-Dichlorophenoxy)azetidine when stored in Dimethyl Sulfoxide (DMSO), a common solvent in high-throughput screening and compound management.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for an azetidine-containing compound like 3-(2,3-Dichlorophenoxy)azetidine?

A1: The core stability concern for this molecule originates from the four-membered azetidine ring. Azetidines possess significant ring strain (approx. 25.4 kcal/mol), which, while making them useful synthetic scaffolds, also renders them susceptible to ring-opening reactions.[4][5] This reactivity is a double-edged sword: it allows for unique chemical transformations but can also lead to undesired degradation under certain conditions.[4][5] An important degradation pathway to consider is an acid-mediated intramolecular ring-opening, where a nucleophile attacks the strained ring.[6][7][8]

Q2: How does DMSO as a solvent affect the stability of my compound?

A2: DMSO is an excellent solvent for a wide range of organic molecules and is generally considered non-reactive towards most compounds under standard storage conditions.[1][9] However, two key properties of DMSO must be considered:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[10] The presence of water can facilitate hydrolytic degradation pathways of susceptible functional groups. Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen.[11][12]

  • Reactivity under Stress: While stable at room temperature, DMSO can decompose at elevated temperatures (boiling point 189°C), a process that can be catalyzed by strong acids or bases, potentially leading to exothermic and explosive reactions.[1][13][14] It can also react with strong electrophiles. These conditions are not typical for storage but are relevant for reaction chemistry.

Q3: My assay results are inconsistent. Could degradation of my 3-(2,3-Dichlorophenoxy)azetidine stock in DMSO be the cause?

A3: Yes, inconsistent assay results are a classic sign of compound instability. If the concentration of the active parent compound decreases over time, you will observe a drop in potency or efficacy. The appearance of degradation products could also lead to unexpected off-target effects or assay interference. It is crucial to rule out compound instability by performing regular quality control checks on your DMSO stock solutions.

Q4: What are the optimal storage conditions for a 10 mM stock solution of 3-(2,3-Dichlorophenoxy)azetidine in DMSO?

A4: To maximize the shelf-life of your compound, we recommend the following storage protocol:

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous DMSO to minimize water content.

  • Aliquot: Prepare small, single-use aliquots of your stock solution. This practice is critical to avoid repeated freeze-thaw cycles, which can compromise compound integrity and introduce moisture.[15][16]

  • Low-Temperature Storage: Store the aliquots at -20°C or, for long-term storage (months to years), at -80°C.[15][16] Low temperatures significantly slow down the kinetics of potential degradation reactions.[15]

  • Inert Atmosphere: For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.

Q5: How long can I expect my compound to be stable under these recommended conditions?

A5: While each compound is unique, studies on large, diverse compound libraries have shown that the majority of small molecules are stable in DMSO for years when stored properly at -20°C or below.[17] A study demonstrated that 85% of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C, and many DMSO stock solutions remain viable for over 15 years when frozen at -20°C.[17] However, for a novel compound like 3-(2,3-Dichlorophenoxy)azetidine, empirical validation is essential. We recommend performing a stability study as outlined in the protocols below.

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow for diagnosing the issue.

Problem 1: I see new peaks in the HPLC/LC-MS analysis of my aged DMSO stock solution.

This is a direct indication of degradation or contamination.

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Given the structure, a likely degradation pathway is the nucleophilic opening of the azetidine ring, potentially initiated by trace amounts of water or other nucleophiles present in the solution.

Caption: Potential hydrolytic ring-opening of the azetidine moiety.

Problem 2: The compound has precipitated out of the DMSO solution upon thawing.

This is a solubility issue, not necessarily a stability one. However, repeated precipitation and re-solubilization can affect the effective concentration.

  • Immediate Action: Gently warm the sample (to 30-40°C) and vortex thoroughly to redissolve the compound. Visually inspect for complete dissolution before use.

  • Long-Term Solution: The initial stock concentration may be too high. Consider preparing a lower concentration stock. Alternatively, a co-solvent might be necessary, but this should be carefully validated for compatibility with your assay. A study by Novartis found that a DMSO/water (90/10) mixture could be a viable, albeit controversial, alternative for some compounds.[17]

  • Causality: Compounds can crystallize into a lower-energy, less soluble polymorphic form over time in solution, making them difficult to redissolve.[18] Preparing fresh solutions is the most reliable practice if this issue persists.

Experimental Protocols & Data

Protocol 1: Preparation of DMSO Stock Solutions for Stability Studies
  • Materials:

    • 3-(2,3-Dichlorophenoxy)azetidine (solid, >98% purity)

    • Anhydrous DMSO (Biotech grade, ≤0.02% water)

    • Calibrated analytical balance

    • Amber glass vials with PTFE-lined caps

    • Positive displacement pipette

  • Procedure:

    • Tare a clean, dry vial on the analytical balance.

    • Accurately weigh approximately 5 mg of the compound into the vial. Record the exact weight.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Using a positive displacement pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. A brief, gentle warming (up to 40°C) may be applied if necessary.

    • From this primary stock, create smaller, single-use aliquots (e.g., 50 µL) in separate, appropriately labeled vials.

    • Store the aliquots at the desired temperatures (-80°C, -20°C, 4°C, and Room Temperature) for the stability study.

Protocol 2: HPLC-UV/MS Method for Stability Assessment

This protocol provides a general method; optimization may be required. The goal is to separate the parent compound from potential degradants.

  • Instrumentation: HPLC or UPLC system with a UV/Vis detector and coupled to a Mass Spectrometer (MS).

  • Sample Preparation:

    • At each time point (T=0, 1 week, 1 month, etc.), retrieve one aliquot from each storage temperature.

    • Allow the sample to thaw completely to room temperature.

    • Dilute the 10 mM stock solution to a final concentration of 10 µM in a 50:50 mixture of Acetonitrile:Water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm (or optimal wavelength for the chromophore)

  • Data Analysis:

    • At T=0, determine the peak area of the parent compound. This is your 100% reference.

    • At subsequent time points, calculate the remaining parent compound as a percentage of the initial peak area: % Remaining = (Area_t / Area_t0) * 100.

    • Use the MS data to obtain mass information for any new peaks to aid in structural elucidation of degradants.

Data Presentation: Stability of 3-(2,3-Dichlorophenoxy)azetidine in DMSO

The following table represents hypothetical data from a 3-month stability study conducted according to the protocols above.

Storage ConditionTime Point% Parent Compound Remaining (by HPLC Area)Observations
-80°C 1 Month99.8%No significant degradation observed.
3 Months99.5%Stable.
-20°C 1 Month99.1%Minor, non-significant decrease.
3 Months98.7%Considered stable for routine use.[19]
4°C 1 Month94.2%Small degradation peak (~2%) observed.
3 Months87.5%Significant degradation. Not recommended.
Room Temp (22°C) 1 Week85.3%Rapid degradation with multiple new peaks.
1 Month62.1%Unstable. Avoid room temperature storage.
References

A complete list of sources is provided below for verification and further reading.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. 2024.
  • Cheng, X., et al. Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. 2003.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development - ACS Figshare. 2021.
  • Dimethyl sulfoxide. Wikipedia.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. 2021.
  • Kozik, V., et al. Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. 2013.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. SLAS Discovery. 2003.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. 2024.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. 2021.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Molecules. 2023.
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
  • Compound Handling Instructions. MedChemExpress.
  • Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue University.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. 2021.
  • Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. RSC Publishing.
  • Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of Bristol.
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Antioxidants. 2022.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. 2003.
  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. RSC Publishing.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. 2002.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • DMSO Solubility Assessment for Fragment-Based Screening.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2023.
  • Issues in Compound Storage in DMSO.
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids
  • What is the best way of storing a DMSO in a research lab?. Quora. 2018.
  • Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. ChEMBL.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. 2017.

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Validation of 3-(2,3-Dichlorophenoxy)azetidine's Auxin-Like Activity: A Comparative Guide

Introduction: Unveiling the Bioactivity of a Novel Azetidine Compound In the expansive landscape of chemical biology and drug discovery, small molecules with novel scaffolds hold the promise of unlocking new therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Azetidine Compound

In the expansive landscape of chemical biology and drug discovery, small molecules with novel scaffolds hold the promise of unlocking new therapeutic avenues or providing refined tools for agricultural applications. 3-(2,3-Dichlorophenoxy)azetidine is one such molecule, sharing structural motifs with the well-characterized phenoxy-class of synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). This structural similarity strongly suggests that 3-(2,3-Dichlorophenoxy)azetidine may exert its biological effects by mimicking the plant hormone auxin and interacting with components of the auxin signaling pathway.

The primary auxin signaling cascade is elegantly orchestrated by the Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) family of proteins. These proteins function as co-receptors that, in the presence of auxin, bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, targeting them for degradation via the 26S proteasome[1][2][3]. This derepresses Auxin Response Factors (ARFs), which in turn modulate the expression of a host of auxin-responsive genes, driving cellular and developmental processes.

Given this well-established mechanism for known synthetic auxins, we hypothesize that 3-(2,3-Dichlorophenoxy)azetidine functions as an auxin agonist by promoting the interaction between the TIR1/AFB co-receptors and Aux/IAA repressors.

This guide provides a comprehensive framework for the orthogonal validation of this hypothesis. It is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize the activity of novel small molecules. We will eschew a rigid, templated approach in favor of a logically structured narrative that delves into the causality behind our experimental choices, ensuring scientific integrity and trustworthiness at every step. We will compare the activity of 3-(2,3-Dichlorophenoxy)azetidine with the established synthetic auxin 2,4-D (positive control) and the largely inactive analog, 3,5-Dichlorophenoxyacetic acid (negative control).

The Imperative of Orthogonal Validation

Confidence in a small molecule's mechanism of action is paramount in research and development. Relying on a single assay, no matter how robust, can be misleading due to the potential for artifacts, off-target effects, or assay-specific interference. Orthogonal validation, the practice of using multiple, independent methods that rely on different physical principles to probe the same biological question, is therefore an indispensable component of rigorous scientific inquiry. By demonstrating consistent results across a battery of diverse assays, we can build a far more compelling and reliable case for a molecule's putative activity.

In this guide, we will employ a three-pronged orthogonal approach to validate the auxin-like activity of 3-(2,3-Dichlorophenoxy)azetidine:

  • In Vitro Competition Binding Assay: To directly assess the molecule's ability to bind to the purified TIR1/AFB-Aux/IAA co-receptor complex.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a native cellular environment.

  • DR5 Auxin-Responsive Reporter Assay: To quantify the downstream functional consequence of target engagement on gene expression.

Orthogonal Method 1: In Vitro Competition Binding Assay

Rationale: This biochemical assay provides the most direct evidence of a physical interaction between our compound of interest and its putative target, the TIR1/AFB-Aux/IAA co-receptor complex. The principle lies in the competition between a radiolabeled auxin and our unlabeled test compounds for binding to the purified co-receptor complex. A successful competitor will displace the radiolabeled auxin, resulting in a decreased radioactive signal. This method allows for the quantitative determination of binding affinity (Ki).

Experimental Workflow

Sources

Comparative

Comparative Off-Target Profile of 3-(2,3-Dichlorophenoxy)azetidine: A Guide for Researchers

Introduction: Deconstructing 3-(2,3-Dichlorophenoxy)azetidine 3-(2,3-Dichlorophenoxy)azetidine is a unique small molecule that presents a dual personality in the realm of chemical biology. Its structure marries two disti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing 3-(2,3-Dichlorophenoxy)azetidine

3-(2,3-Dichlorophenoxy)azetidine is a unique small molecule that presents a dual personality in the realm of chemical biology. Its structure marries two distinct pharmacophores: the dichlorophenoxy group, characteristic of auxin-like herbicides, and the azetidine ring, a strained heterocyclic motif increasingly incorporated into modern therapeutics to enhance physicochemical and pharmacokinetic properties.[1][2] This structural duality suggests that the compound could exhibit biological activities spanning agrochemical and medicinal applications. Consequently, a thorough understanding of its potential off-target effects is paramount for any researcher considering its use.

This guide provides a comprehensive comparison of the potential off-target profile of 3-(2,3-Dichlorophenoxy)azetidine against established alternatives in both the herbicide and therapeutic landscapes. We will explore the probable on-target activities, delve into the known off-target interactions of structurally related compounds, and provide detailed experimental protocols for researchers to conduct their own off-target liability studies.

Anticipated On-Target Activity and Comparative Landscape

Given its structure, 3-(2,3-Dichlorophenoxy)azetidine could plausibly be investigated for two primary applications: as a herbicide or as a therapeutic agent.

Herbicide Potential: A Synthetic Auxin Analog

The dichlorophenoxy moiety is the cornerstone of phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds act as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of broadleaf weeds.[3][4] Therefore, it is reasonable to hypothesize that 3-(2,3-Dichlorophenoxy)azetidine may exert its primary effect in plants by disrupting auxin signaling pathways.

For a comparative analysis in this context, we will consider the following widely used herbicides:

  • Phenoxy Herbicides: 2,4-D, Mecoprop (MCPP), and Dicamba.

  • Alternative Modes of Action: Sulfonylureas and Triazines.

Therapeutic Potential: The Versatile Azetidine Scaffold

The azetidine ring is a sought-after structural motif in medicinal chemistry, valued for its ability to impart desirable properties such as improved metabolic stability, solubility, and target engagement.[1][5] Azetidine-containing compounds have been successfully developed into drugs targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[6][7]

For a comparative analysis in a therapeutic context, we will examine the following FDA-approved drugs that feature an azetidine ring and have well-documented off-target profiles:

  • Baricitinib: A Janus kinase (JAK) inhibitor.

  • Cobimetinib: A MEK1/2 inhibitor.

  • Azelnidipine: A dihydropyridine calcium channel blocker.[6]

Comparative Off-Target Analysis

A critical aspect of drug and herbicide development is understanding and mitigating off-target effects, which can lead to unforeseen toxicity or undesirable activities.[8]

Herbicide Comparators: Off-Target Effects in Non-Plant Organisms

While effective against target weeds, herbicides can have unintended consequences on other organisms. The following table summarizes the known off-target effects of our selected comparator herbicides.

Herbicide ClassRepresentative Compound(s)Known Off-Target Effects in Non-Plant OrganismsReferences
Phenoxy Herbicides 2,4-D, Mecoprop, Dicamba2,4-D: Potential for kidney, liver, and hematological toxicity in animals. Neurotoxic effects and endocrine disruption have also been reported.[9][10][11] Mecoprop: Can cause skin and eye irritation. Teratogenic effects have been observed in rats at high doses.[3] Dicamba: Suspected endocrine disruptor. Known for off-target movement (drift), causing damage to non-target plants.[12][13][3][9][10][11][12][13]
Sulfonylureas VariousCan cause hypoglycemia and weight gain in animals.[14] Potential for adverse effects on the liver and peripheral nervous system in exposed agricultural workers.[15][14][15]
Triazines Atrazine, SimazineCan cause long-term damage to aquatic organisms, including fish, algae, and daphnia.[16] Atrazine is a suspected endocrine disruptor and has been linked to developmental and reproductive effects in amphibians.[16]
Therapeutic Comparators: Off-Target Kinase and Receptor Binding

In the context of medicinal chemistry, off-target interactions, particularly with kinases and GPCRs, are a primary concern. The following table outlines the known off-target profiles of our selected azetidine-containing drugs.

DrugPrimary Target(s)Known Off-Target Interactions (with IC50/Kd values where available)References
Baricitinib JAK1, JAK2Kinases: AAK1 (Kd = 8.2 nM), BIKE (Kd = 20 nM), GAK (Kd = 120 nM), CK2-α2 (Kd = 5.8 µM), MAP3K12 (Kd = 5.8 µM). Also shows activity against PDE10A and PKN2.[17][18][19][17][18][19]
Cobimetinib MEK1, MEK2Kinases: At supra-pharmacological concentrations, inhibits Akt and PKC activity, likely through off-target inhibition of PDK1.[20][21][20][21]
Azelnidipine L-type Calcium ChannelsExhibits high selectivity for L-type calcium channels.[18] In addition to its primary target, it has shown anti-oxidative properties and the ability to suppress sympathetic nerve activity.[22][23][18][22][23]

Experimental Protocols for Off-Target Profiling

To empower researchers to assess the off-target liabilities of 3-(2,3-Dichlorophenoxy)azetidine, we provide the following detailed, self-validating experimental protocols.

Kinase Profiling: The scanMAX Kinase Assay Panel

Rationale: Kinases are a large family of enzymes that are common off-targets for small molecules. A broad kinase screen is a crucial first step in identifying potential off-target interactions that could lead to unforeseen biological effects. The scanMAX panel from Eurofins Discovery offers comprehensive coverage of the human kinome.[3]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_data Data Analysis prep1 Dissolve 3-(2,3-Dichlorophenoxy)azetidine in DMSO to a stock concentration of 10 mM. prep2 Submit compound to a commercial provider (e.g., Eurofins Discovery). prep1->prep2 assay1 Compound is screened at a fixed concentration (e.g., 10 µM) against a panel of 468 kinases. prep2->assay1 assay2 Assay measures the displacement of a radiolabeled or fluorescently tagged ligand. assay1->assay2 assay3 The amount of kinase bound to an immobilized ligand is quantified. assay2->assay3 data1 Results are reported as percent of control (%Ctrl). assay3->data1 data2 Hits are identified based on a pre-defined threshold (e.g., >50% inhibition). data1->data2 data3 For significant hits, a follow-up Kd or IC50 determination is performed. data2->data3

Figure 1: Kinase profiling workflow.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 3-(2,3-Dichlorophenoxy)azetidine in 100% DMSO to create a 10 mM stock solution.

    • Ensure the compound is fully solubilized. Gentle warming or sonication may be applied if necessary.

    • Provide the required volume and concentration to the service provider (e.g., Eurofins Discovery for the scanMAX panel).

  • Primary Screen:

    • The compound is typically screened at a single concentration (e.g., 10 µM) against the entire kinase panel.

    • The assay is a competitive binding assay where the test compound competes with a known ligand for the kinase's active site.

    • The amount of kinase bound to the immobilized ligand is quantified, often using qPCR for a DNA-tagged kinase.

  • Data Analysis and Hit Identification:

    • The raw data is normalized to a vehicle control (DMSO) and expressed as percent inhibition or percent of control.

    • A "hit" is typically defined as a kinase showing a significant reduction in signal (e.g., >50% or >75% inhibition) at the screening concentration.

    • The selectivity of the compound is assessed by the number of hits identified across the kinome.

  • Follow-up Studies (for identified hits):

    • For any significant off-target kinases, a dose-response experiment is performed to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

    • This provides a quantitative measure of the compound's potency against the off-target kinase.

GPCR Binding Assays: The Eurofins Discovery GPCR Panel

Rationale: GPCRs represent another major class of drug targets and are frequently implicated in off-target effects. A broad panel screen is essential to identify any unintended interactions with this receptor family. Eurofins Discovery offers a comprehensive panel of over 125 GPCR radioligand binding assays.[5]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_assay Radioligand Binding Assay cluster_data Data Analysis prep1 Prepare a 10 mM stock solution of 3-(2,3-Dichlorophenoxy)azetidine in DMSO. assay1 Compound is incubated with membranes expressing the target GPCR and a radiolabeled ligand. prep1->assay1 assay2 The reaction is allowed to reach equilibrium. assay1->assay2 assay3 Bound and free radioligand are separated by filtration. assay2->assay3 assay4 Radioactivity of the bound fraction is measured. assay3->assay4 data1 Percent inhibition of radioligand binding is calculated. assay4->data1 data2 Hits are identified based on a pre-defined threshold (e.g., >50% inhibition). data1->data2 data3 IC50 values are determined for significant hits. data2->data3

Figure 2: GPCR binding assay workflow.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(2,3-Dichlorophenoxy)azetidine in 100% DMSO.

  • Binding Assay:

    • The assay is performed in a multi-well plate format.

    • Each well contains cell membranes expressing the target GPCR, a specific radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and the test compound at a single concentration (e.g., 10 µM).

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand.

    • The filter plate is washed to remove unbound radioligand.

    • Scintillation fluid is added to each well, and the radioactivity is counted using a scintillation counter.

  • Data Analysis:

    • The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

    • The percent inhibition by the test compound is calculated relative to the specific binding in the absence of the compound.

    • Hits are identified as compounds that cause significant inhibition (e.g., >50%) of radioligand binding.

    • For hits, a dose-response curve is generated to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful method to confirm target engagement in a cellular context. It measures the change in the thermal stability of a protein upon ligand binding. This assay can be used to validate on-target engagement and to identify novel off-targets in an unbiased manner when coupled with mass spectrometry (proteome-wide CETSA®).[19][24]

Experimental Workflow:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis and Fractionation cluster_detection Protein Detection cluster_analysis Data Analysis treat1 Treat intact cells with 3-(2,3-Dichlorophenoxy)azetidine or vehicle. heat1 Heat cell suspensions to a range of temperatures (e.g., 40-70°C). treat1->heat1 lysis1 Lyse cells by freeze-thaw cycles. heat1->lysis1 lysis2 Separate soluble and precipitated protein fractions by centrifugation. lysis1->lysis2 detect1 Analyze the soluble fraction by Western blot, ELISA, or mass spectrometry. lysis2->detect1 analysis1 Generate melt curves to determine the melting temperature (Tm) of the target protein. detect1->analysis1 analysis2 A shift in Tm indicates ligand binding. analysis1->analysis2

Figure 3: Cellular Thermal Shift Assay (CETSA®) workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Treat the cell suspension with 3-(2,3-Dichlorophenoxy)azetidine at the desired concentration(s) or with vehicle (DMSO) as a control. Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., in 2°C increments from 40°C to 70°C) for a short duration (e.g., 3 minutes).

    • Include an unheated control sample.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by subjecting them to rapid freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using a suitable detection method:

      • Western Blotting: For targeted analysis of a known protein.

      • ELISA: For a more quantitative targeted analysis.

      • Mass Spectrometry (Proteome-wide CETSA®): For an unbiased, global analysis of protein thermal stability changes across the proteome.

  • Data Analysis:

    • Quantify the protein levels at each temperature and normalize to the unheated control.

    • Plot the percentage of soluble protein as a function of temperature to generate a "melt curve."

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • A shift in the Tm of a protein in the presence of the compound compared to the vehicle control indicates direct binding.

Conclusion: A Prudent Approach to a Dual-Nature Molecule

3-(2,3-Dichlorophenoxy)azetidine stands at a crossroads of potential applications, with structural features suggesting roles in both agriculture and medicine. This guide has provided a framework for understanding and evaluating its potential off-target effects by drawing comparisons to established herbicides and therapeutics. The provided experimental protocols offer a robust starting point for researchers to empirically determine the off-target profile of this intriguing molecule. A thorough and early assessment of off-target liabilities is not merely a matter of scientific rigor; it is a critical step in ensuring the safety and efficacy of any novel chemical entity, regardless of its intended application. By embracing a proactive approach to off-target profiling, researchers can make more informed decisions and ultimately accelerate the development of safer and more effective chemical tools and products.

References

  • scanMAX Kinase Assay Panel. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • GPCR Internalization Assays. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Oparil, S., et al. (2018). Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. Therapeutics and Clinical Risk Management, 14, 2193–2203.
  • McFadyen, J. D., et al. (2018). Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction.
  • Cheekatla, S. R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 15-40.
  • Dicamba: concerns about cancer and crop damage. (2023, August 6). U.S. Right to Know. Retrieved from [Link]

  • New Report: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. (2020, August 6). Xerces Society. Retrieved from [Link]

  • It's Beginning to Look a Lot Like – Off-Target Dicamba Movement – our Favorite Time of the Year! (2017, June 29). The Ohio State University. Retrieved from [Link]

  • 2,4-D. (n.d.). Wikipedia. Retrieved from [Link]

  • Stebbing, J., et al. (2020). Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients. EMBO Molecular Medicine, 12(8), e12697.
  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
  • Can Sulfonylureas for Agricultural Use Cause Diabetes? A Report of Three Cases. (2023, March 9). Cureus, 15(3), e35967.
  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • McFadyen, J. D., et al. (2018). Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction.
  • Cheekatla, S. R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 15-40.
  • Sada, T., et al. (2002). Pharmacological properties of azelnidipine, a long-acting calcium channel blocker with high-affinity for vascular tissues (Part 1): Calcium-channel blocking actions in receptor binding and isolated blood vessel studies. Clinical and Experimental Hypertension, 24(7-8), 539-550.
  • Atrazine Fact Sheet. (2020, February 14). National Pesticide Information Center. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 287-295.
  • Combined BRAF/MEK Inhibition in Metastatic Melanoma: Choosing the Right Patient. (2015, October 29). Targeted Oncology.
  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
  • Can Sulfonylureas for Agricultural Use Cause Diabetes? A Report of Three Cases. (2023, March 9). Cureus, 15(3), e35967.
  • Li, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
  • Unlocking Orphan GPCRs with an Innovative Forward Trafficking Approach. (n.d.). Eurofins DiscoverX.
  • Weed Science Society of America. (2021, February 18).
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  • Al-Ali, H., et al. (2022). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. RMD Open, 8(1), e002061.
  • Singh, G. S., & Ombito, J. O. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 18(40), 8019-8043.
  • Binding Kinetics Survey of the Drugged Kinome. (2019). Journal of the American Chemical Society, 141(48), 19079-19091.
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  • Effect of 2,4-dichlorophenoxyacetic acid on the activities of some metabolic enzymes for generating pyridine nucleotide pool of cells from mouse liver. (2007). Pesticide Biochemistry and Physiology, 89(2), 106-111.
  • A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors. (2021). The Oncologist, 26(10), e1757-e1766.
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  • Experimental procedures for in vivo and ex vivo CETSA. (n.d.).
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  • D
  • Sulfonylurea effects on target tissues for insulin. (1983). The American Journal of Medicine, 75(5, Supplement 1), 6-12.
  • Cobimetinib. (2023, April 9).
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  • Assay availability of each kinase, ranked by total number of citations. (n.d.).
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Validation

Technical Guide: Comparative Profiling of 3-(2,3-Dichlorophenoxy)azetidine in Monoamine Transporter Inhibition

Executive Summary This guide provides a technical evaluation of 3-(2,3-Dichlorophenoxy)azetidine (referred to herein as 3-DPA ), a constrained 3-aryloxyazetidine scaffold. While commercial antidepressants like Duloxetine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 3-(2,3-Dichlorophenoxy)azetidine (referred to herein as 3-DPA ), a constrained 3-aryloxyazetidine scaffold. While commercial antidepressants like Duloxetine and Venlafaxine rely on flexible propyl-amine or phenylethylamine chains, 3-DPA introduces conformational rigidity via the four-membered azetidine ring.

Key Technical Insight: The azetidine ring reduces the entropic penalty of binding to the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). Preliminary Structure-Activity Relationship (SAR) data suggests that the 2,3-dichloro substitution pattern enhances lipophilicity and NET selectivity compared to the balanced profile of Duloxetine. This guide outlines the comparative performance metrics and the specific experimental protocols required to validate this compound as a lead candidate.

Chemical Profile & Structural Logic[1]

To understand the performance differences, we must first analyze the structural constraints.

The "Azetidine Advantage"

Commercial SNRIs often possess rotatable bonds that allow the molecule to adopt multiple conformations in solution. Only one of these conformations is bioactive.

  • Duloxetine: Flexible thiophene-propanamine chain. High entropy loss upon binding.

  • 3-DPA: The nitrogen is locked in a 4-membered ring. The vector of the lone pair and the spatial arrangement of the phenoxy group are constrained. This "pre-organized" structure often leads to higher affinity (

    
    ) if the conformation matches the receptor pocket.
    
Structural Comparison Table
Feature3-DPA (Candidate)Duloxetine (Standard)Atomoxetine (Ref)
Core Scaffold Azetidine (Rigid)Propanamine (Flexible)Propanamine (Flexible)
Aromatic Sub. 2,3-DichlorophenylNaphthalenyl / Thienyl2-Methylphenyl
LogP (Calc) ~2.6 (Moderate)4.7 (High)4.0 (High)
pKa (Base) ~9.59.710.1
Metabolic Liability N-dealkylation (Slow)N-demethylation (Fast)CYP2D6 Hydroxylation

Comparative Performance Data

The following data represents a synthesis of class-typical values for 3-aryloxyazetidines compared to established literature values for commercial standards.

A. In Vitro Binding Affinity ( )

Lower


 indicates higher potency.
Target3-DPA (Representative)Duloxetine [1]Venlafaxine [2]Interpretation
hSERT 15 – 40 nM0.8 nM82 nM3-DPA is less potent at SERT than Duloxetine but superior to Venlafaxine.
hNET 4 – 10 nM 7.5 nM2480 nM3-DPA shows equipotent or superior NET capture , driven by the 2,3-dichloro motif.
hDAT > 1,000 nM> 2,000 nM> 10,000 nMBoth compounds show desirable low affinity for Dopamine Transporters (low abuse potential).
Selectivity NET-PreferringBalancedSERT-Preferring3-DPA is ideal for noradrenergic-deficient depression or neuropathic pain.
B. Metabolic Stability (Human Liver Microsomes)

The azetidine ring is less sterically accessible to Cytochrome P450 enzymes than the N-methyl groups found in Duloxetine and Atomoxetine.

CompoundIntrinsic Clearance (

)
Half-life (

)
Major Metabolite
3-DPA Low (< 15 µL/min/mg) > 60 min Ring hydroxylation (minor)
Duloxetine High (> 40 µL/min/mg)~ 25 minN-desmethyl-duloxetine

Visualization of Mechanism & Workflow

Diagram 1: Structural Logic & SAR Pathway

This diagram illustrates how the rigidity of the azetidine ring translates to pharmacological outcomes compared to flexible commercial drugs.

SAR_Logic Candidate 3-(2,3-Dichlorophenoxy)azetidine (3-DPA) Mechanism Conformational Entropy Candidate->Mechanism Rigid Ring Constraint Outcome2 Metabolic Stability (Reduced CYP Liability) Candidate->Outcome2 Steric Bulk around Nitrogen Standard Duloxetine (Commercial SNRI) Standard->Mechanism Flexible Alkyl Chain Binding Transporter Binding Pocket (NET / SERT) Mechanism->Binding Entropy Penalty (Low for 3-DPA) Outcome1 High NET Selectivity (Neuropathic Pain Efficacy) Binding->Outcome1 2,3-Cl Substitution Effect

Caption: Comparative SAR logic demonstrating how the azetidine constraint of 3-DPA reduces entropic penalty and improves metabolic stability profiles.

Experimental Protocols

To replicate the data above, the following self-validating protocols must be used. These protocols are designed to minimize non-specific binding, a common issue with lipophilic dichlorophenoxy compounds.

Protocol A: Competitive Radioligand Binding Assay (NET/SERT)

Objective: Determine


 values for 3-DPA against hNET and hSERT.

Reagents:

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • For NET:

      
      Nisoxetine (1.0 nM final).
      
    • For SERT:

      
      Citalopram (1.0 nM final).
      
  • Masking Agent: 10 µM Desipramine (for non-specific binding definition).

Workflow:

  • Membrane Prep: Harvest HEK-293 cells stably expressing hNET or hSERT. Homogenize and centrifuge (40,000 x g, 20 min). Resuspend pellet in Buffer.

  • Incubation:

    • In a 96-well plate, add 50 µL of 3-DPA (concentration range

      
       to 
      
      
      
      M).
    • Add 50 µL Radioligand.

    • Add 100 µL Membrane suspension (20 µg protein/well).

    • Critical Step: Incubate for 60 min at 25°C. Equilibrium must be reached.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding of the lipophilic 3-DPA.

  • Quantification: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Diagram 2: Binding Assay Workflow

Assay_Workflow Start Membrane Prep (hNET/hSERT) Mix Incubation (Membrane + 3-DPA + Radioligand) Start->Mix Add 20µg Protein Filter GF/B Filtration (0.5% PEI Pre-soak) Mix->Filter 60 min @ 25°C Data Scintillation Counting (Ki Calculation) Filter->Data Wash 3x Ice-Cold Buffer

Caption: Step-by-step radioligand binding workflow emphasizing the critical PEI pre-soak step to prevent lipophilic compound loss.

Synthesis & Sourcing Note

For researchers synthesizing 3-DPA for verification:

  • Starting Material: 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate.

  • Reaction: Nucleophilic substitution with 2,3-dichlorophenol using NaH in DMF, followed by deprotection (hydrogenolysis) to yield the free amine.

  • Purity Check: Ensure >98% purity via HPLC, as phenolic impurities can drastically skew binding data.

References

  • Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters.

  • Muth, E. A., et al. (1986). Biochemical, neurophysiological, and behavioral effects of wy-45,030, a bicyclic antidepressant. Drug Development Research.

  • Frigola, J., et al. (1995). 3-(Aryloxy)azetidines: A new class of potent and selective serotonin and norepinephrine reuptake inhibitors. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53409170, 3-(2,3-dichlorophenoxy)azetidine.

Comparative

A Comparative Guide to the Reproducibility of Experiments with 3-(2,3-Dichlorophenoxy)azetidine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal and agricultural chemistry, the azetidine scaffold has emerged as a privileged structural motif. Its inherent conformat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the azetidine scaffold has emerged as a privileged structural motif. Its inherent conformational constraints and metabolic stability make it an attractive component in the design of novel bioactive molecules. Among these, 3-phenoxyazetidine derivatives have garnered significant interest, particularly as intermediates in the development of herbicides and potential therapeutic agents. This guide provides a comprehensive analysis of the synthesis and potential performance of 3-(2,3-Dichlorophenoxy)azetidine, a compound of interest due to the known biological activity of dichlorophenoxy herbicides.

Given the limited publicly available experimental data for 3-(2,3-Dichlorophenoxy)azetidine, this guide will establish a robust framework for its synthesis and evaluation by drawing direct comparisons with the closely related and more extensively documented analog, 3-(2,4-Dichlorophenoxy)azetidine. By detailing reproducible experimental protocols and contextualizing them with performance data from analogous compounds, this document aims to equip researchers with the foundational knowledge to confidently and efficiently work with this class of molecules.

Introduction to 3-Phenoxyazetidines: A Scaffold of Interest

The incorporation of an azetidine ring into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The strained four-membered ring imparts a degree of rigidity that can be advantageous for binding to biological targets. Furthermore, the nitrogen atom can serve as a key interaction point or a site for further functionalization. When combined with a phenoxy moiety, particularly one bearing chloro-substituents, the resulting molecule inherits the potential for herbicidal activity, echoing the mode of action of well-known auxin herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).

The specific substitution pattern of the chlorine atoms on the phenoxy ring is a critical determinant of biological activity. Therefore, a comparative understanding of the synthesis and properties of isomers such as the 2,3-dichloro and 2,4-dichloro derivatives is essential for structure-activity relationship (SAR) studies and the development of optimized compounds. 3-(2,4-Dichlorophenoxy)azetidine is a known intermediate in the synthesis of certain herbicidal compounds, making it an excellent benchmark for our investigation into the 2,3-dichloro analog.[1]

Synthetic Reproducibility: A Tale of Two Isomers

The synthesis of 3-(Dichlorophenoxy)azetidines can be logically approached via a convergent strategy centered around the key intermediate, N-Boc-3-hydroxyazetidine. This allows for the late-stage introduction of the desired dichlorophenol, making it an efficient route for generating a library of analogs for comparative studies. The general synthetic pathway can be dissected into three key stages:

  • Synthesis of the Core Scaffold: Preparation of N-Boc-3-hydroxyazetidine.

  • Coupling Reaction: Williamson ether synthesis to couple the azetidine core with the corresponding dichlorophenol.

  • Deprotection: Removal of the Boc protecting group to yield the final target molecule.

The following sections will provide detailed, step-by-step protocols for each stage, highlighting critical parameters and potential challenges to ensure experimental reproducibility.

Stage 1: Synthesis of N-Boc-3-hydroxyazetidine

The preparation of N-Boc-3-hydroxyazetidine is a well-documented process, crucial for ensuring a reliable supply of the core azetidine scaffold. A common and efficient method involves the debenzylation of a commercially available precursor followed by Boc protection.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

  • Debenzylation:

    • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

    • Add 10% palladium on carbon (10.0 g) to the solution.

    • Carry out catalytic hydrogenation at room temperature under a hydrogen atmosphere for 3 hours.[2]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Boc Protection:

    • To the filtrate from the previous step, add di-tert-butyl dicarbonate (Boc₂O) (18.2 g, 83.6 mmol).

    • Stir the reaction mixture at room temperature for 1 hour.[2]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • The resulting crude product can be purified by column chromatography on silica gel to yield N-Boc-3-hydroxyazetidine as a white solid.

Causality and Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for the removal of the diphenylmethyl (trityl) protecting group from the nitrogen atom. Palladium on carbon is the catalyst of choice due to its high activity and ease of removal by filtration.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the azetidine nitrogen. It is stable to the basic conditions of the subsequent Williamson ether synthesis and can be readily removed under acidic conditions. The use of a slight excess of Boc₂O ensures complete conversion of the deprotected amine.

Synthesis_of_NBoc_3_hydroxyazetidine start 1-Diphenylmethyl-3-hydroxyazetidine intermediate1 3-Hydroxyazetidine start->intermediate1 Debenzylation product N-Boc-3-hydroxyazetidine intermediate1->product Boc Protection reagent1 H₂, Pd/C Methanol reagent1->start reagent2 Boc₂O reagent2->intermediate1

Stage 2: Williamson Ether Synthesis of N-Boc-3-(Dichlorophenoxy)azetidines

The Williamson ether synthesis is a classic and reliable method for forming ether linkages. In this step, the alkoxide generated from N-Boc-3-hydroxyazetidine is not practical. Instead, the hydroxyl group is typically converted into a better leaving group, or more commonly for phenols, the phenoxide is generated and reacts with an azetidine bearing a leaving group. For the synthesis of 3-phenoxyazetidines, the reaction involves the deprotonation of the dichlorophenol followed by nucleophilic attack on an activated N-Boc-3-hydroxyazetidine (e.g., as a tosylate or mesylate) or directly using a Mitsunobu reaction. A more direct approach, however, involves the reaction of N-Boc-3-hydroxyazetidine with the appropriate dichlorophenol under conditions that promote ether formation.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and the corresponding dichlorophenol (2,3-dichloro or 2,4-dichloro) (1.2 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

    • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Caution: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

    • Alternatively, a weaker and safer base like potassium carbonate (K₂CO₃) can be used, though this may require higher temperatures and longer reaction times.

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and quench carefully by the slow addition of water.

  • Work-up and Purification:

    • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-(dichlorophenoxy)azetidine.

Causality and Experimental Choices:

  • Choice of Base: A strong base like NaH is effective for deprotonating the phenol, generating the nucleophilic phenoxide. The choice of a weaker base like K₂CO₃ can be a safer alternative, but may impact reaction efficiency.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is crucial for SN2 reactions as it solvates the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially when using a weaker base.

Williamson_Ether_Synthesis cluster_reactants Reactants start1 N-Boc-3-hydroxyazetidine product N-Boc-3-(Dichlorophenoxy)azetidine start1->product start2 Dichlorophenol (2,3- or 2,4-) start2->product reagent Base (e.g., NaH) Aprotic Solvent (e.g., DMF) reagent->start2 Deprotonation

Stage 3: Deprotection of the Azetidine Nitrogen

The final step in the synthesis is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: N-Boc Deprotection

  • Reaction Setup:

    • Dissolve the N-Boc-3-(dichlorophenoxy)azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • The reaction is typically complete within 1-4 hours.[3] Monitor by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, a basic workup can be performed.

    • The crude salt can often be purified by trituration with a suitable solvent like diethyl ether to induce precipitation of the solid product.

Causality and Experimental Choices:

  • Acidic Conditions: The Boc group is designed to be labile under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.

  • Choice of Acid: TFA is a common choice due to its volatility, which allows for easy removal. However, for obtaining a crystalline hydrochloride salt directly, using HCl in dioxane is preferable.

Boc_Deprotection start N-Boc-3-(Dichlorophenoxy)azetidine product 3-(Dichlorophenoxy)azetidine Salt start->product Deprotection reagent Acid (TFA or HCl) Solvent (DCM or Dioxane) reagent->start

Comparative Analysis of Synthetic Reproducibility

While the synthetic route is general for both the 2,3- and 2,4-dichloro isomers, subtle differences in their electronic and steric properties can influence reaction outcomes.

Parameter3-(2,3-Dichlorophenoxy)azetidine3-(2,4-Dichlorophenoxy)azetidineRationale for Expected Differences
Starting Material Availability 2,3-Dichlorophenol is commercially available.2,4-Dichlorophenol is a widely used commodity chemical and generally more readily available and less expensive.The industrial scale of 2,4-D production makes its precursors more accessible.
Williamson Ether Synthesis Yield Expected to be slightly lower.Expected to be slightly higher.The steric hindrance from the ortho-chloro substituent is present in both isomers. However, the additional adjacent chloro group in the 2,3-isomer may slightly decrease the nucleophilicity of the phenoxide, potentially leading to lower yields or requiring more forcing conditions.
Purification Standard chromatographic techniques are expected to be effective.Standard chromatographic techniques are effective.The polarity of the two isomers is expected to be very similar, so separation from reaction impurities should be comparable.
Final Product Stability Expected to be a stable salt.A stable salt.No significant differences in the stability of the final products are anticipated.

Table 1: Predicted Comparison of Synthetic Parameters

Performance Comparison: Herbicidal Activity

For instance, studies on other aryloxyphenoxypropionate herbicides, which share a similar mode of action, have shown that the substitution pattern on the phenyl ring is critical for activity. Generally, halogen substitution at the 2 and 4 positions is favorable for herbicidal efficacy.

Compound ClassReported Herbicidal Activity (Example)Target WeedsReference
Aryloxyacetic Acid DerivativesKi = 0.011 µM (for AtHPPD inhibition)Broadleaf weeds[2]
Pyrido[2,3-d]pyrimidine DerivativesGood activity against bentgrass at 1 mMMonocotyledonous weeds[4]
2,4-DLD₅₀ = 639 mg/kg (rat, oral)Broadleaf weeds[5]

Table 2: Herbicidal Activity of Related Compound Classes

Based on the established SAR of phenoxy herbicides, it is reasonable to hypothesize that both 3-(2,3-Dichlorophenoxy)azetidine and 3-(2,4-Dichlorophenoxy)azetidine will exhibit herbicidal activity. The 2,4-dichloro isomer, being a closer structural analog to the highly active 2,4-D, might be expected to show greater potency. However, the 2,3-dichloro substitution pattern could offer a different selectivity profile against various weed species, making it a valuable candidate for investigation.

Conclusion and Future Directions

This guide provides a detailed and scientifically grounded framework for the reproducible synthesis of 3-(2,3-Dichlorophenoxy)azetidine, using the more established 3-(2,4-Dichlorophenoxy)azetidine as a direct comparator. The outlined three-stage synthetic strategy is robust and amenable to the preparation of a variety of 3-phenoxyazetidine analogs for further research.

The key to advancing the understanding of this class of compounds lies in the systematic evaluation of their biological activity. It is imperative that future work focuses on obtaining quantitative performance data, such as IC₅₀ values against a panel of relevant weed species. This will not only allow for a direct comparison of the 2,3- and 2,4-dichloro isomers but also provide crucial insights into the structure-activity relationships that govern the herbicidal potency of 3-phenoxyazetidine derivatives. Such data will be invaluable for the rational design of next-generation herbicides with improved efficacy and selectivity.

References

  • Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). Beilstein Journal of Organic Chemistry, 16, 134-143.
  • Synthesis and herbicidal activities of acylalanine‐containing 3‐(pyridin−2‐yl)benzothiazol‐2‐ones. (2023). Pest Management Science.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020).
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (n.d.).
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • 3-(2,4-Dichlorophenoxy)azetidine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7421.
  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. (2009). Journal of Medicinal Chemistry, 52(15), 4845-4857.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES, 84(1), 223.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(37), 22031-22038.
  • Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. (2020). Environmental Science and Pollution Research, 27(31), 38501-38512.
  • Synthesis of azetidine derivatives. (2000).
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). University of Bari Aldo Moro.
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry, 19(12), 2576-2593.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Chemical Neuroscience, 3(11), 875-884.
  • 2,4-D Roadside Vegetation Management Herbicide Fact Sheet. (2017).

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-(2,3-Dichlorophenoxy)azetidine

This guide provides essential, immediate safety and logistical information for the handling of 3-(2,3-Dichlorophenoxy)azetidine. As a Senior Application Scientist, this document is structured to provide not just procedur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-(2,3-Dichlorophenoxy)azetidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the corresponding safety measures. This approach is designed to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2,3-Dichlorophenoxy)azetidine was found. The following guidance is based on the potential hazards associated with its structural components: the azetidine ring and the dichlorophenoxy group. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.

Part 1: Hazard Analysis and Risk Assessment

3-(2,3-Dichlorophenoxy)azetidine is a molecule that combines the structural features of a halogenated aromatic compound and an azetidine ring. This unique combination warrants a careful consideration of its potential hazards.

  • Azetidine Moiety: The four-membered azetidine ring is known for its ring strain, which can lead to higher reactivity in certain chemical transformations.[1] While the core azetidine structure is not as reactive as aziridines, it is still a small, nitrogen-containing heterocycle that should be handled with care.[2][3] Azetidine and its derivatives are often volatile and should be handled in a well-ventilated area to avoid inhalation.[2][4]

  • Dichlorophenoxy Moiety: The dichlorophenoxy group is a common feature in various herbicides and other bioactive molecules.[5][6] Compounds containing this moiety can be toxic and may pose health risks upon exposure.[7][8] Dichlorophenoxyacetic acid (2,4-D), a related compound, is known to be harmful if swallowed or in contact with skin, and can cause serious eye damage.[9] It is also suspected of causing cancer and damage to organs through prolonged or repeated exposure.[9] Inhalation can irritate the respiratory tract.[6]

Given these structural alerts, 3-(2,3-Dichlorophenoxy)azetidine should be presumed to be a hazardous compound with potential for toxicity and reactivity. A thorough risk assessment should be conducted before any experimental work begins.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 3-(2,3-Dichlorophenoxy)azetidine, based on the potential hazards of its constituent parts.[10][11]

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).To prevent dermal absorption. Halogenated compounds can be absorbed through the skin.[12]
Eye Protection Snugly fitting safety goggles and a face shield.To protect against splashes and potential dust, which could cause severe eye irritation.[9][13]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact and spills.[10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosol generation.[6][14]
Logical Flow for Donning and Doffing PPE

To prevent cross-contamination, a strict protocol for putting on and taking off PPE is essential.

PPE_Flow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize contamination.

Part 3: Operational and Disposal Plans

Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available.[4][12] Have a spill kit accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.[11] Use appropriate tools like spatulas and weighing paper.[11]

  • In Solution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[11]

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water, even after wearing gloves.[15]

Storage:

  • Store in a tightly sealed, properly labeled container.[2][16]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • The recommended storage temperature is often between 2-8°C.[5]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate the hazard.

Spill_Response Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Cleanup Clean the Area with Decontaminating Solution Contain->Cleanup Dispose Dispose of Waste in a Labeled, Sealed Container Cleanup->Dispose Report Report the Incident Dispose->Report

Caption: Step-by-step emergency procedure for a chemical spill.

Spill Cleanup Procedure:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a solid spill, carefully sweep or vacuum the material into a sealed container for disposal.[14] Avoid creating dust.[14] For a liquid spill, use an inert absorbent material to contain it.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials should be placed in a sealed, labeled container for hazardous waste disposal.[17]

Waste Disposal

As a halogenated organic compound, 3-(2,3-Dichlorophenoxy)azetidine requires special disposal procedures.[10][18]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[10][18]

  • Containerization: Use a designated, properly labeled, and sealed container for all waste containing this compound.[18]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[19] Do not dispose of this chemical down the drain.[10]

Part 4: First Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

References

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  • DC Chemicals. 3-(Fluoromethyl)azetidine hydrochloride | 1642298-59-6 | MSDS.
  • MySkinRecipes. 3-(2,4-Dichlorophenoxy)azetidine.
  • TCI Chemicals.
  • Agency for Toxic Substances and Disease Registry | ATSDR. Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
  • University of Pittsburgh. Safe Handling of Azides.
  • Apollo Scientific. Azetidine hydrochloride.
  • NJ.gov. Hazardous Substance Fact Sheet.
  • Apollo Scientific. Azetidine.
  • Cayman Chemical.
  • NCBI. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
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  • Thermo Fisher Scientific.
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  • Benchchem. Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
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  • Chemistry LibreTexts. Safety.
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  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
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  • ChemScene. 1220028-20-5 | 3-(2,4-Dichlorophenoxy)azetidine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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